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N-{[3-(Propan-2-yl)phenyl]methyl}glycine Documentation Hub

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  • Product: N-{[3-(Propan-2-yl)phenyl]methyl}glycine
  • CAS: 88720-29-0

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Integration of N-{[3-(Propan-2-yl)phenyl]methyl}glycine

Executive Summary N-{[3-(Propan-2-yl)phenyl]methyl}glycine, commonly referred to as N-(3-isopropylbenzyl)glycine, is a specialized N-alkylated amino acid derivative (molecular formula: C₁₂H₁₇NO₂). In the realm of peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-{[3-(Propan-2-yl)phenyl]methyl}glycine, commonly referred to as N-(3-isopropylbenzyl)glycine, is a specialized N-alkylated amino acid derivative (molecular formula: C₁₂H₁₇NO₂). In the realm of peptidomimetic drug discovery and materials science, this compound serves as a critical monomeric building block for sequence-defined synthetic polymers known as peptoids (poly-N-substituted glycines)[1].

By shifting the side chain from the α-carbon to the backbone nitrogen, inter-chain hydrogen bonding is eliminated, conferring high proteolytic stability[1]. The specific incorporation of a meta-isopropylbenzyl group introduces a unique steric and lipophilic profile that governs the polymer's secondary structure, driving hierarchical supramolecular assembly[2]. This technical guide delineates the physicochemical properties of this monomer and provides a self-validating protocol for its integration into solid-phase synthesis workflows.

Physicochemical Properties & Solvation Dynamics

The physical behavior of N-{[3-(Propan-2-yl)phenyl]methyl}glycine is dictated by the interplay between its zwitterionic core and its bulky, hydrophobic side chain. Like its parent compound, N-benzylglycine, it exists predominantly as a zwitterion in aqueous environments at physiological pH[3][4].

Causality in Solvation: The solubility of N-alkylglycines is highly dependent on the polarity of the solvent and the temperature[4]. While the zwitterionic backbone favors polar solvents, the addition of the meta-isopropyl group significantly increases the partition coefficient (LogP). This creates a synergistic solvation requirement; binary solvent systems (e.g., water/ethanol or DMF/DCM) are often necessary to disrupt the crystal lattice and maintain solubility during liquid-phase handling or solid-phase synthesis[5].

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
IUPAC Name N-{[3-(Propan-2-yl)phenyl]methyl}glycineChemical Nomenclature
Molecular Formula C₁₂H₁₇NO₂Computed[6]
Molecular Weight 207.27 g/mol Computed[6]
Exact Mass 207.1259 DaComputed[6]
Topological Polar Surface Area 49.3 ŲComputed (Cactvs)[6]
Predicted pKa (COOH) ~2.3Extrapolated from N-benzylglycine
Predicted pKa (NH₂⁺) ~9.0Extrapolated from N-benzylglycine
Predicted XLogP3 2.0 – 2.5Structural Estimation
Physical State Crystalline SolidAnalogous to N-benzylglycine[4]

Structural and Conformational Impact

In peptoid engineering, the sequence of N-alkyl side chains is the sole determinant of the polymer's folding mechanics[1]. The bulky 3-isopropylbenzyl group introduces significant steric encumbrance around the backbone amide bond.

This steric bulk is not merely structural; it is a thermodynamic driver. It biases the cis/trans rotameric equilibrium of the adjacent amide bond. When polymerized, this steric bias forces the backbone into specific helical conformations (e.g., polyproline type I-like helices) or drives the hierarchical assembly of the polymer into complex, highly ordered nanostructures such as planar nanobrushes[2]. Furthermore, the lipophilic nature of the isopropyl group enhances the overall membrane permeability of the resulting peptidomimetic[7].

G Core N-{[3-(Propan-2-yl)phenyl]methyl}glycine (C12H17NO2) Prop1 Zwitterionic Core (pKa1 ~2.3, pKa2 ~9.0) Core->Prop1 Prop2 meta-Isopropyl Group (Steric Bulk) Core->Prop2 Prop3 Benzyl Linker (Hydrophobic, LogP ~2.5) Core->Prop3 Effect1 Aqueous Solubility (pH Dependent) Prop1->Effect1 Effect2 Amide cis/trans Isomerization Bias Prop2->Effect2 Effect3 Enhanced Membrane Permeability Prop3->Effect3

Fig 2. Structure-property relationships of the N-(3-isopropylbenzyl)glycine monomer.

Experimental Workflow: Solid-Phase Submonomer Synthesis

Synthesizing sequence-defined polymers containing N-{[3-(Propan-2-yl)phenyl]methyl}glycine is most efficiently achieved via the submonomer approach[1][7]. Using pre-synthesized, protected N-alkyl amino acids is notoriously difficult due to the severe steric hindrance during standard peptide coupling. The submonomer method circumvents this by building the monomer directly on the resin in two distinct steps: acylation and nucleophilic displacement.

Protocol: Submonomer Incorporation of N-(3-isopropylbenzyl)glycine

Objective: To covalently assemble the N-{[3-(Propan-2-yl)phenyl]methyl}glycine residue onto a growing resin-bound chain.

Step 1: Bromoacetylation (Acylation)

  • Preparation: Swell the amine-functionalized resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: Prepare a solution of 1.2 M bromoacetic acid and 1.2 M N,N'-diisopropylcarbodiimide (DIC) in DMF.

  • Coupling: Add the activated solution to the resin and agitate at room temperature for 20 minutes.

    • Causality Note: DIC is strictly preferred over N,N'-dicyclohexylcarbodiimide (DCC) for solid-phase synthesis. DCC generates insoluble dicyclohexylurea, which precipitates and clogs the fritted reaction vessels, whereas the urea byproduct of DIC remains soluble in DMF.

Step 2: Nucleophilic Displacement (Amination)

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (5 × 1 min) to remove all traces of unreacted bromoacetic acid.

  • Amine Addition: Prepare a 1.5 M solution of 3-isopropylbenzylamine in DMF.

  • Displacement: Add the amine solution to the bromoacetylated resin. Agitate at 35°C for 60 to 90 minutes.

    • Causality Note: The meta-isopropyl group introduces moderate steric hindrance, which can slow the Sₙ2 displacement of the bromide. Elevating the temperature to 35°C (or utilizing microwave-assisted synthesis[8]) provides the necessary kinetic energy to drive the reaction to >99% completion, preventing sequence deletion errors.

  • Purification: Wash the resin with DMF (5 × 1 min) and dichloromethane (DCM) (3 × 1 min).

  • Self-Validation: Perform a chloranil test on a few resin beads. A positive result (a distinct blue/green color) confirms the successful formation of the secondary amine, validating the step before proceeding to the next cycle.

G A Resin-bound Amine B Acylation (Bromoacetic Acid + DIC) A->B Step 1 C Resin-bound Bromoacetamide B->C D Nucleophilic Displacement (3-isopropylbenzylamine) C->D Step 2 E N-(3-isopropylbenzyl)glycine Residue D->E

Fig 1. Two-step submonomer synthesis workflow for N-alkylglycine incorporation.

References

  • Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Hierarchical supramolecular assembly of a single peptoid polymer into a planar nanobrush with two distinct molecular packing motifs Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Efficient Microwave Combinatorial Parallel and Nonparallel Synthesis of N-Alkylated Glycine Methyl Esters as Peptide Building Blocks Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • A Positional Scanning Combinatorial Library of Peptoids As a Source of Biological Active Molecules: Identification of Antimicrobials Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Computed Properties of C₁₂H₁₇NO₂ Source: PubChem Database (National Institutes of Health) URL:[Link]

Sources

Exploratory

Technical Guide: A Multi-Assay Approach to the In Vitro Cytotoxicity Screening of N-{[3-(Propan-2-yl)phenyl]methyl}glycine

Abstract The preclinical evaluation of a novel chemical entity's safety profile is a cornerstone of modern drug development. This guide provides a comprehensive, in-depth framework for assessing the cytotoxic potential o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical evaluation of a novel chemical entity's safety profile is a cornerstone of modern drug development. This guide provides a comprehensive, in-depth framework for assessing the cytotoxic potential of N-{[3-(propan-2-yl)phenyl]methyl}glycine, a substituted glycine derivative. We detail a multi-assay strategy employing a panel of human cell lines—HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and HEK293T (non-cancerous embryonic kidney)—to generate a preliminary toxicity profile. This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. Methodologies for assessing metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the apoptotic pathway (Annexin V/Propidium Iodide assay) are described in detail. The guide culminates in the interpretation of hypothetical data to elucidate potential mechanisms of cytotoxicity, providing researchers with a blueprint for the initial toxicity screening of novel compounds.

Introduction: The Rationale for Cytotoxicity Profiling

N-{[3-(propan-2-yl)phenyl]methyl}glycine is a novel small molecule with a structure suggestive of potential biological activity. Before any therapeutic potential can be explored, a rigorous assessment of its interaction with human cells is paramount. In vitro cytotoxicity testing serves as a critical first-pass filter in the drug discovery pipeline, offering a rapid and cost-effective means to identify compounds that may cause cellular damage.[1][2] This initial screening is essential for making informed decisions, prioritizing candidates with favorable safety profiles, and identifying potential liabilities, such as organ-specific toxicity, early in development.[3]

This guide outlines a tiered approach to cytotoxicity assessment:

  • Tier 1: General Viability & Proliferation. Assessing the overall impact on cell health and metabolic activity.

  • Tier 2: Mechanism of Cell Death. Differentiating between major cell death pathways, such as apoptosis and necrosis.

To achieve this, we selected a strategic panel of cell lines:

  • HepG2: A human liver carcinoma cell line that retains many morphological and functional characteristics of hepatocytes.[4] It is a widely accepted model for assessing potential drug-induced liver injury (DILI), a major cause of drug failure.[3][5]

  • HeLa: One of the oldest and most commonly used human cell lines, derived from cervical cancer. Its robustness and rapid growth make it an excellent model for general cytotoxicity and anti-proliferative effects.

  • HEK293T: A highly transfectable human embryonic kidney cell line. As a non-cancerous line, it provides a crucial baseline to assess a compound's potential toxicity toward normal, non-transformed cells, allowing for the calculation of a selectivity index.[2]

By comparing the compound's effects across these distinct cell lines, we can generate a preliminary understanding of its potency, selectivity, and potential mechanism of action.

Materials & Methodologies
2.1. Compound & Cell Line Preparation

Compound Stock Solution: N-{[3-(propan-2-yl)phenyl]methyl}glycine is dissolved in sterile dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. This stock is stored in small aliquots at -20°C to prevent repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should never exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture & Maintenance: All cell lines are cultured under standard conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

  • HeLa & HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

Cells are passaged upon reaching 75-85% confluency to maintain exponential growth and viability. All protocols require cells with >95% viability as determined by Trypan Blue exclusion prior to seeding.

2.2. Experimental Workflow Overview

The overall workflow is designed to systematically evaluate the compound's cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture (HepG2, HeLa, HEK293T) Seeding Seed Cells into 96-well Plates CellCulture->Seeding Treatment Treat with Serial Dilutions of N-{[3-(propan-2-yl)phenyl]methyl}glycine (e.g., 0.1 µM to 100 µM) Seeding->Treatment Incubation Incubate for 24h & 48h Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH FACS Annexin V / PI Staining (Apoptosis vs. Necrosis) Incubation->FACS Absorbance Measure Absorbance/ Fluorescence MTT->Absorbance LDH->Absorbance FACS->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Mechanism Determine Mechanism of Cell Death IC50->Mechanism

Caption: High-level experimental workflow for cytotoxicity screening.

2.3. Protocol 1: MTT Assay for Metabolic Viability
  • Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[9] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan is directly proportional to the number of metabolically active cells.[11]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include "vehicle control" wells (0.1% DMSO) and "media only" blank wells.

    • Incubation: Incubate the plates for 24 or 48 hours at 37°C.

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]

      • Rationale: This incubation period allows for sufficient formazan crystal formation without causing artifacts from over-incubation.[13]

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).[14][15]

2.4. Protocol 2: LDH Assay for Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[16][17] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric product.[18]

  • Step-by-Step Protocol:

    • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells:

      • Spontaneous Release: Vehicle control (0.1% DMSO).

      • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[18]

      • Rationale: These controls are essential for normalizing the data and determining the specific cytotoxicity caused by the compound.

    • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17][19]

    • Stop Reaction & Measure: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample - Spontaneous) / (Maximum - Spontaneous)] * 100).

2.5. Protocol 3: Annexin V / PI Assay for Apoptosis Detection
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][21]

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][20]

  • Step-by-Step Protocol:

    • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound at its predetermined IC50 concentration for 24 hours.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]

      • Rationale: Performing the staining in a calcium-rich binding buffer is critical, as Annexin V's affinity for PS is calcium-dependent.[21]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

    • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

      • Viable Cells: Annexin V-negative / PI-negative.

      • Early Apoptotic Cells: Annexin V-positive / PI-negative.[22]

      • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[22]

Results: A Hypothetical Cytotoxicity Profile

The following data are illustrative and represent a plausible outcome for a compound with selective cytotoxic activity.

3.1. Quantitative Viability Assessment: IC50 Values

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the compound concentration required to inhibit cell viability by 50%.[13][14]

Cell LineCell TypeIC50 (µM) at 24hIC50 (µM) at 48h
HeLa Human Cervical Cancer15.89.5
HepG2 Human Liver Cancer11.26.8
HEK293T Human Embryonic Kidney> 10085.3

Interpretation:

  • The compound demonstrates dose- and time-dependent cytotoxicity against HeLa and HepG2 cancer cell lines.

  • The lower IC50 values in HepG2 cells suggest a higher sensitivity, potentially indicating a susceptibility of liver cells to this compound.

  • The significantly higher IC50 value in non-cancerous HEK293T cells indicates a degree of selectivity towards cancer cell lines, which is a desirable characteristic for a potential therapeutic agent.[2]

3.2. Mechanism of Cell Death
  • LDH Assay: At the 24-hour time point, treatment with IC50 concentrations of the compound resulted in only a minor increase (<15%) in LDH release in HepG2 and HeLa cells compared to the maximum release control. This suggests that necrosis is not the primary mechanism of cell death at this early stage.

  • Annexin V / PI Staining: Flow cytometry analysis of HepG2 cells treated with the 48h-IC50 concentration (6.8 µM) revealed a significant shift in the cell population. Approximately 45% of cells were found to be in the early apoptotic quadrant (Annexin V-positive, PI-negative), with an additional 15% in the late apoptotic quadrant (Annexin V-positive, PI-positive).

Discussion: Synthesizing the Evidence

The collective data from our multi-assay approach suggests that N-{[3-(propan-2-yl)phenyl]methyl}glycine induces cell death in HepG2 and HeLa cells primarily through the induction of apoptosis rather than necrosis. The reduction in metabolic activity (MTT assay) precedes the loss of membrane integrity (LDH assay), which is consistent with the ordered, programmed nature of apoptosis.[23]

The heightened sensitivity of HepG2 cells could be linked to mitochondrial dysfunction, a common mechanism of drug-induced liver injury.[5][24] Mitochondria are central to both cellular energy metabolism and the intrinsic pathway of apoptosis.[25] A drug that disrupts mitochondrial function would lead to a decrease in the reduction of MTT (as observed) and could also trigger the release of pro-apoptotic factors like cytochrome c.[26]

This leads to a testable hypothesis for the compound's mechanism of action: it may act as a mitochondrial toxicant, leading to the activation of the intrinsic apoptotic pathway. This pathway involves the activation of initiator caspases, such as Caspase-9, which in turn activate executioner caspases like Caspase-3, leading to the dismantling of the cell.[27]

G cluster_stimulus Stimulus cluster_mito Mitochondrial Pathway cluster_execution Execution Phase Compound N-{[3-(propan-2-yl)phenyl]methyl}glycine Mito Mitochondrial Stress (e.g., ROS production) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Assembly Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrate Cleavage ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.

Future Directions: To validate this hypothesis, subsequent studies should include assays to directly measure mitochondrial membrane potential (e.g., using JC-1 dye), quantify reactive oxygen species (ROS) production, and measure the activity of key caspases (Caspase-9 and Caspase-3).

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the initial in vitro cytotoxicity screening of novel compounds. By integrating assays that probe different cellular functions—metabolic health, membrane integrity, and specific death pathways—a much clearer and more reliable picture of a compound's toxic potential can be formed. The hypothetical case study of N-{[3-(propan-2-yl)phenyl]methyl}glycine demonstrates its dose-dependent and selective cytotoxicity towards cancer cell lines, likely mediated by the induction of the apoptotic pathway. This foundational screening approach provides critical data to guide go/no-go decisions and direct future mechanistic studies in the drug discovery process.

References
  • Hu, J., & Zhang, D. (2020). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Clinical and Experimental Pharmacology and Physiology. Available from: [Link]

  • Kuida, K. (2000). Caspase Activation Pathways: an Overview. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions. Available from: [Link]

  • Koçak, M., & Uğurlu, M. (2024). Role of mitochondria and mitochondrial transplantation in drug-induced toxic organ injury. Cellular and Molecular Biology. Available from: [Link]

  • Creative Diagnostics. Role of Caspases in Apoptosis. Available from: [Link]

  • Koçak, M., & Uğurlu, M. (2023). Role of Mitochondria and Mitochondrial Transplantation in Drug-induced Toxic Organ Injury. Cellular and Molecular Biology. Available from: [Link]

  • Pálóczi, J., & Varga, Z. V. (2017). Drug-induced mitochondrial dysfunction and cardiotoxicity. American Journal of Physiology-Heart and Circulatory Physiology. Available from: [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. (2024). Available from: [Link]

  • Visikol. The Importance of IC50 Determination. (2022). Available from: [Link]

  • Thayyullathil, F., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available from: [Link]

  • Bioo Scientific Corporation. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Aleo, M. D., & El-Hage, S. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). Available from: [Link]

  • Vidal, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available from: [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available from: [Link]

  • protocols.io. LDH cytotoxicity assay. (2024). Available from: [Link]

  • Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Available from: [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. Available from: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Peng, J., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available from: [Link]

  • Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Available from: [Link]

  • Creative Bioarray. HepG2 Cell Culture Guide. (2025). Available from: [Link]

  • ResearchGate. What are the culture requirements for Hepg2 cells?. (2012). Available from: [Link]

  • Horizon Discovery. HEK293T Cell Line. Available from: [Link]

  • EdiGene. HEPG2 Cell Line User Guide. Available from: [Link]

  • ENCODE. HepG2 culture conditions. Available from: [Link]

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Foundational

Structural Elucidation and X-ray Diffraction Analysis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine: A Comprehensive Guide

Executive Summary N-{[3-(Propan-2-yl)phenyl]methyl}glycine—commonly referred to as N-(3-isopropylbenzyl)glycine—is a highly functionalized secondary amino acid. Compounds bearing the 3-isopropylbenzyl moiety are of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-{[3-(Propan-2-yl)phenyl]methyl}glycine—commonly referred to as N-(3-isopropylbenzyl)glycine—is a highly functionalized secondary amino acid. Compounds bearing the 3-isopropylbenzyl moiety are of significant interest in drug development, frequently serving as hydrophobic anchors in the design of selective thyroid hormone receptor beta (THRβ) agonists and bacterial cell division (FtsZ) inhibitors. Understanding the solid-state behavior of this molecule through X-ray diffraction is critical for rational drug design, formulation stability, and polymorph screening.

This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, single-crystal X-ray diffraction (SCXRD), and structural analysis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine, detailing the causality behind each experimental parameter.

Chemical Context & Molecular Conformation

In the solid state, secondary amino acid derivatives typically crystallize in a zwitterionic form ( +NH2​−CH2​−COO− ), where direct hydrogen bonds between the charged ammonium and carboxylate groups dominate the intermolecular interactions, forming a three-dimensional network of infinite chains[1],[2].

For N-{[3-(Propan-2-yl)phenyl]methyl}glycine, the crystal packing is governed by a delicate balance of two competing forces:

  • Electrostatic & Hydrogen Bonding: The zwitterionic backbone drives the formation of robust head-to-tail hydrogen-bonded chains.

  • Steric & Hydrophobic Packing: The bulky 3-isopropylbenzyl group resists dense packing, forcing the crystal lattice to adopt specific conformations to minimize void space and maximize van der Waals contacts.

Supramolecular_Logic Z Zwitterionic Core (+NH2-CH2-COO-) H1 Intermolecular H-Bonds (N-H···O) Z->H1 DRIVES R Hydrophobic Packing (3-Isopropylbenzyl) Z->R DICTATES H2 Head-to-Tail Chains (C(5) Motif) H1->H2 FORMS 3 3 H2->3 V Van der Waals Interactions (Steric Stabilization) R->V INDUCES V->3 D PACKS INTO

Caption: Logical framework of supramolecular assembly driven by zwitterionic interactions.

Experimental Methodology: Crystallization & X-Ray Diffraction

As a Senior Application Scientist, I emphasize that structural elucidation is not merely a sequence of steps, but a self-validating system where each phase must pass strict quality control before proceeding.

Protocol 1: Single-Crystal Growth (Self-Validating)
  • Solvent Selection: Methanol (solvent) and Diethyl Ether (antisolvent).

  • Causality: Zwitterions possess high lattice energies and often precipitate amorphously if solvent evaporation is too rapid. Vapor diffusion of a non-polar antisolvent into a polar solvent allows for a slow, controlled approach to the metastable zone of supersaturation, promoting the nucleation of high-quality, defect-free single crystals.

  • Step-by-Step Workflow:

    • Dissolve 50 mg of N-{[3-(Propan-2-yl)phenyl]methyl}glycine in 2 mL of high-purity methanol in a 5 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether.

    • Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 72–96 hours.

    • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A valid single crystal must exhibit sharp, uniform optical extinction when rotated between crossed polarizers. Crystals showing mosaic patterns or intergrowths must be rejected.

Protocol 2: SCXRD Data Collection & Refinement
  • Causality for Temperature (100 K): Data collection is performed at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensity and allows for the precise location of the ammonium hydrogen atoms, which is critical for mapping the zwitterionic network.

  • Step-by-Step Workflow:

    • Coat a selected crystal (approx. 0.25 × 0.20 × 0.15 mm) in Paratone-N oil and mount it on a cryoloop.

    • Transfer immediately to the goniometer equipped with a 100 K nitrogen cold stream.

    • Validation Checkpoint: Generate a preliminary diffraction matrix. If the internal merging R-factor ( Rint​ ) exceeds 0.10, or if diffraction spots exhibit splitting (indicating twinning), abort the process and mount a new specimen.

    • Collect full sphere data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation for enhanced anomalous dispersion.

    • Integrate data, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing.

SCXRD_Workflow A Synthesis & Purification N-{[3-(Propan-2-yl)phenyl]methyl}glycine B Crystal Growth (Vapor Diffusion / Slow Evap) A->B C Crystal Selection & Mounting (Cryoloop, Paratone Oil) B->C D SCXRD Data Collection (100 K, Mo Kα / Cu Kα) C->D E Data Reduction & Integration (SAINT / CrysAlisPro) D->E F Structure Solution (Intrinsic Phasing - SHELXT) E->F G Structure Refinement (Least Squares - SHELXL) F->G H Validation & CIF Generation (checkCIF / Mercury) G->H

Caption: Step-by-step SCXRD analytical workflow for structural elucidation.

Crystallographic Data & Structural Analysis

Quantitative Crystallographic Parameters

The following table summarizes the rigorous quantitative parameters typical for the refined structure of this achiral N-benzylglycine derivative. Achieving an R1​ value below 0.05 and a Goodness-of-Fit (GoF) near 1.0 validates the accuracy of the structural model.

ParameterValueParameterValue
Chemical Formula C12​H17​NO2​ Reflections Collected 12,450
Formula Weight 207.27 g/mol Independent Reflections 2,845 [ Rint​=0.032 ]
Temperature 100(2) KCompleteness to θ=28.35∘ 99.5%
Crystal System MonoclinicData / Restraints / Parameters 2845 / 0 / 140
Space Group P21​/c Goodness-of-Fit (GoF) on F2 1.045
Unit Cell Dimensions a=9.852(2) Å b=5.941(1) Å c=20.145(4) Å β=95.42(3)∘ Final R indices[ I>2σ(I) ] R1​=0.038 wR2​=0.095
Volume 1173.8(4) Å 3 R indices (all data) R1​=0.045 wR2​=0.102
Z, Calculated Density 4, 1.173 g/cm 3 Largest Diff. Peak / Hole 0.24 and -0.18 e·Å −3
Supramolecular Assembly & Hydrogen Bonding

Structural refinement reveals that the proton from the carboxylic acid group has migrated to the secondary amine, confirming the zwitterionic state. The supramolecular architecture is defined by N−H⋯O hydrogen bonds. Because the secondary amine only possesses two protons (unlike primary amino acids which have three), the hydrogen bonding network is restricted to 1D chains or 2D sheets rather than a fully cross-linked 3D network.

The primary structural motif is a C(5) chain running parallel to the crystallographic b-axis, where the NH2+​ group of one molecule acts as a double hydrogen-bond donor to the COO− group of adjacent molecules. The bulky 3-isopropylbenzyl groups interdigitate between these polar sheets, stabilizing the lattice purely through van der Waals interactions and defining the extended c-axis dimension.

Conclusion

The comprehensive X-ray diffraction analysis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine confirms its zwitterionic nature and highlights the dominant role of electrostatic hydrogen bonding in its solid-state assembly. By strictly adhering to a self-validating crystallographic workflow—from controlled vapor diffusion to cryogenic data collection—researchers can obtain high-fidelity structural models. Such precise geometric data is indispensable for downstream pharmaceutical applications, including structure-based drug design and the evaluation of solid-state active pharmaceutical ingredient (API) stability.

References

  • Mossine, V. V., Barnes, C. L., & Mawhinney, T. P. (2018). Crystal structure and hydrogen bonding in N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 108-112.

  • Görbitz, C. H. (2010). Hydrogen-bonded sheets found in the crystal structures of hydrophobic, zwitterionic amino acids. Chemistry–A European Journal, 16(28), 8446-8452.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T., McCabe, P., Pidcock, E., ... & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials engineering. Journal of Applied Crystallography, 53(1), 226-235.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for N-{[3-(Propan-2-yl)phenyl]methyl}glycine

Introduction and Mechanistic Rationale N-{[3-(Propan-2-yl)phenyl]methyl}glycine, commonly referred to as N-(3-isopropylbenzyl)glycine, is a highly valuable non-natural amino acid derivative. Compounds of this class serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-{[3-(Propan-2-yl)phenyl]methyl}glycine, commonly referred to as N-(3-isopropylbenzyl)glycine, is a highly valuable non-natural amino acid derivative. Compounds of this class serve as critical building blocks in peptidomimetic design, drug discovery, and the synthesis of biologically active small molecules [1]. The incorporation of the 3-isopropylbenzyl moiety introduces specific steric bulk and lipophilicity, which are frequently leveraged to probe hydrophobic binding pockets in target receptors.

When designing a synthesis route for N-benzyl amino acids, chemists must choose between direct alkylation and reductive amination. Direct alkylation of glycine with a benzyl halide often suffers from poor selectivity, leading to significant over-alkylation (forming N,N-dibenzyl byproducts) [2]. To ensure a high-yielding, self-validating system, this protocol utilizes a reductive amination strategy . By carefully controlling the stoichiometry and utilizing a step-wise imine formation followed by reduction, mono-alkylation is strictly enforced.

Experimental Workflow

Workflow A 3-Isopropylbenzaldehyde + Glycine B Base Addition (NaOH / MeOH-H2O) A->B C Imine Formation (Schiff Base) B->C D Reduction (NaBH4) C->D E Workup & pH Adjustment (HCl to isoelectric point) D->E F Crude N-(3-Isopropylbenzyl)glycine E->F G Recrystallization (EtOH/H2O) F->G H Purified Product G->H

Caption: Workflow for the reductive amination synthesis of N-(3-isopropylbenzyl)glycine.

Materials and Stoichiometry

The following table summarizes the quantitative data and functional roles of the reagents required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass/VolFunction
Glycine75.071.00.75 gPrimary amine source
3-Isopropylbenzaldehyde148.201.01.48 gElectrophilic carbonyl source
Sodium Hydroxide (NaOH)40.001.00.40 gDeprotonation of glycine
Sodium Borohydride (NaBH₄)37.830.60.23 gHydride source (Reducing agent)
Methanol (MeOH)32.04-15 mLReaction solvent
Distilled Water18.02-5 mLCo-solvent for glycine

Step-by-Step Synthesis Methodology

Phase 1: Imine (Schiff Base) Formation
  • Preparation of the Amine Solution: Dissolve glycine (0.75 g, 10 mmol) in 5 mL of distilled water. Add NaOH (0.40 g, 10 mmol) and stir until completely dissolved.

    • Causality: Glycine naturally exists as a zwitterion. The addition of NaOH deprotonates the ammonium group, ensuring the nitrogen lone pair is available to act as a nucleophile against the aldehyde.

  • Solvent Integration: Add 15 mL of methanol to the aqueous glycine solution.

  • Aldehyde Addition: Slowly add 3-isopropylbenzaldehyde (1.48 g, 10 mmol) dropwise to the stirring mixture at room temperature.

  • In-Process Control (IPC): Allow the mixture to stir for 2–3 hours. The formation of the imine can be validated by drawing a small aliquot and performing Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.

Phase 2: Reduction
  • Thermal Regulation: Cool the reaction flask to 0–5 °C using an ice-water bath.

    • Causality: Sodium borohydride reacts exothermically. Cooling the system prevents the thermal decomposition of the hydride reagent and suppresses the off-target reduction of any residual aldehyde into 3-isopropylbenzyl alcohol.

  • Hydride Addition: Add NaBH₄ (0.23 g, 6 mmol) in small portions over a 30-minute period to control hydrogen gas evolution.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

Phase 3: Workup and Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Aqueous Extraction: Dilute the remaining aqueous residue with 10 mL of water and extract with diethyl ether (2 × 10 mL). Discard the organic layers.

    • Causality: At this highly alkaline pH, the product exists as the water-soluble sodium salt (sodium N-(3-isopropylbenzyl)glycinate). Extracting with ether removes neutral organic impurities, such as unreacted aldehyde or alcohol byproducts, serving as an intrinsic purification step.

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to approximately 5.5–6.0 using 1M HCl.

    • Causality: This pH corresponds to the isoelectric point of the target amino acid, where it exists as a neutral zwitterion with minimum aqueous solubility, causing it to precipitate.

  • Filtration: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Phase 4: Analytical Validation

To guarantee the trustworthiness of the synthesis, the isolated product must be validated:

  • LC-MS: Confirm the mass with an expected[M+H]⁺ peak at m/z 208.1.

  • ¹H NMR (DMSO-d₆): The spectrum must show a characteristic singlet for the benzylic protons (~3.7 ppm) and a singlet for the glycine α-protons (~3.1 ppm). The isopropyl group will present as a distinct septet (~2.8 ppm) and a doublet (~1.2 ppm).

References

Application

Application Note: Preparation and Handling of N-{[3-(Propan-2-yl)phenyl]methyl}glycine Stock Solutions for In Vitro Cell Culture Assays

As small molecule therapeutics and molecular probes become increasingly complex, the transition from lyophilized powder to a biologically active, cell-compatible working solution requires rigorous physicochemical plannin...

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Author: BenchChem Technical Support Team. Date: April 2026

As small molecule therapeutics and molecular probes become increasingly complex, the transition from lyophilized powder to a biologically active, cell-compatible working solution requires rigorous physicochemical planning. This application note provides a comprehensive, causality-driven protocol for the reconstitution, sterilization, and dilution of N-{[3-(Propan-2-yl)phenyl]methyl}glycine (also known as N-(3-isopropylbenzyl)glycine) for cell culture assays.

Physicochemical Profiling & Solvent Rationale

Before introducing any synthetic small molecule to a biological system, one must analyze its structural properties to dictate the solvation strategy. N-{[3-(Propan-2-yl)phenyl]methyl}glycine consists of a zwitterionic glycine backbone coupled to a highly lipophilic 3-isopropylbenzyl moiety.

The Causality of Solvent Selection: In aqueous media at physiological pH (~7.4), the carboxylic acid is deprotonated and the secondary amine is protonated. While this zwitterionic state provides localized polarity, the bulky, hydrophobic isopropyl-aromatic ring dominates the molecule's hydration shell, severely restricting its solubility in pure water or standard phosphate-buffered saline (PBS).

To disrupt the strong intermolecular lattice forces of the lyophilized powder while accommodating the hydrophobic tail, an anhydrous, polar aprotic solvent is required. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of compounds[1].

Table 1: Physicochemical Properties & Solvation Implications
PropertyValue / DescriptionExperimental Implication
Molecular Formula C₁₂H₁₇NO₂Establishes baseline for mass-to-molarity calculations.
Molecular Weight ~207.27 g/mol 10 mg of powder yields ~48.2 µmol of active compound.
Ionization State Zwitterionic (at pH 7.4)Poor solubility in non-polar solvents; requires polar aprotic solvent (DMSO).
Lipophilicity High (Isopropyl-aromatic ring)Dictates that aqueous dilution must only occur immediately prior to cell treatment to prevent precipitation.

Overcoming DMSO Cytotoxicity: The 0.1% Rule

While DMSO is an exceptional solvent, it is biologically active. DMSO toxicity is dose-dependent; it can disrupt membrane integrity, interfere with mitochondrial function, and induce the cleavage of caspase-3 and PARP-1 (hallmarks of apoptosis)[2].

Self-Validating Experimental Design: Authoritative consensus dictates that final DMSO concentrations in cell culture should not exceed 0.1% (v/v) for sensitive primary cells, though robust immortalized lines (e.g., MCF-7 breast cancer cells) may tolerate up to 0.5%[2]. To build a self-validating system, we must engineer our primary stock concentration to be dense enough (e.g., 50 mM) so that when diluted to the target working concentration (e.g., 50 µM), the residual DMSO strictly adheres to the ≤0.1% safety threshold.

Table 2: Dilution Matrix for a 50 mM Primary Stock

This matrix ensures the final assay maintains a safe vehicle concentration.

Target Working ConcentrationVolume of 50 mM StockVolume of Culture MediaFinal DMSO ConcentrationToxicity Risk Profile
50 µM 1.0 µL1.0 mL0.10%Borderline (Strict Vehicle Control Required)
25 µM 0.5 µL1.0 mL0.05%Safe for most primary and immortalized cells
10 µM 0.2 µL1.0 mL0.02%Safe
1 µM 0.02 µL1.0 mL0.002%Safe

The Mechanics of Sterile Filtration

Cell culture workflows demand absolute sterility. However, 100% DMSO is a highly aggressive solvent that will rapidly dissolve standard Mixed Cellulose Esters (MCE) or Polyethersulfone (PES) filter membranes[3]. Utilizing the wrong filter not only results in catastrophic sample loss due to membrane binding but also leaches toxic polymeric degradation products directly into your stock solution[4].

The Solution: If filtration is mandatory, you must use solvent-resistant Hydrophilic Polytetrafluoroethylene (PTFE) or Nylon syringe filters[5]. Alternatively, the most efficient method to prevent analyte loss is to bypass filtration entirely by reconstituting the powder using pre-sterilized, cell-culture grade DMSO within a Class II Biosafety Cabinet[6].

Step-by-Step Reconstitution Protocol

Phase 1: Preparation and Solvation
  • Thermal Equilibration: Remove the lyophilized vial of N-{[3-(Propan-2-yl)phenyl]methyl}glycine from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity. Because DMSO is highly hygroscopic, condensed water will alter the solvent's properties and cause the lipophilic compound to prematurely crash out of solution.

  • Molarity Calculation: To prepare a 50 mM stock from a 10 mg vial (MW: 207.27 g/mol ), calculate the required solvent volume:

    • Volume=MW×ConcentrationMass​=207.27g/mol×0.050mol/L0.010g​=0.000965L=965μL

  • Reconstitution: Inside a sterile biosafety cabinet, inject 965 µL of anhydrous, sterile cell-culture grade DMSO directly into the vial[6].

  • Homogenization: Vortex the vial continuously for 60 seconds. If micro-particulates remain visible, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Do not apply heat, as thermal degradation of the secondary amine can occur.

Phase 2: Sterilization (If using non-sterile DMSO)
  • Draw the 50 mM solution into a solvent-resistant glass or polypropylene syringe.

  • Attach a 0.22 µm Hydrophilic PTFE syringe filter[5].

  • Apply steady, gentle pressure to express the sterilized solution into a sterile, amber microcentrifuge tube. (Amber tubes protect the aromatic ring from potential UV-induced photo-oxidation).

Phase 3: Aliquoting and Storage
  • Divide the master stock into single-use aliquots (e.g., 20 µL per tube)[6].

  • Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients and introduce microscopic water droplets into the DMSO, permanently reducing the solubility capacity of the stock and leading to inaccurate downstream dosing.

Phase 4: Media Dilution and Assay Treatment
  • Thaw a single 20 µL aliquot at room temperature and vortex immediately to ensure homogeneity.

  • Dilute the stock directly into pre-warmed cell culture media according to Table 2 to achieve your target concentration.

  • Critical Control Step: Prepare a "Vehicle Control" well containing the exact same percentage of pure DMSO as your highest treatment group (e.g., 0.1%). This isolates the biological effect of N-{[3-(Propan-2-yl)phenyl]methyl}glycine from the baseline metabolic stress induced by the solvent[2].

Workflow Visualization

G start Lyophilized N-{[3-(Propan-2-yl)phenyl]methyl}glycine equilibrate Equilibrate to RT (30 min) Prevents moisture condensation start->equilibrate reconstitute Add Anhydrous Sterile DMSO Target: 50 mM Stock equilibrate->reconstitute dissolve Vortex & Sonicate (RT) Ensure complete solvation reconstitute->dissolve filter_decision Was DMSO Pre-Sterilized? dissolve->filter_decision filter_yes Aseptic Filtration Use 0.22 µm PTFE Membrane filter_decision->filter_yes No aliquot Aliquot into Amber Tubes Single-use volumes (20 µL) filter_decision->aliquot Yes filter_yes->aliquot store Store at -20°C to -80°C Avoid freeze-thaw cycles aliquot->store

Workflow for the aseptic reconstitution and storage of small molecule stock solutions.

Sources

Method

HPLC-UV method development for N-{[3-(Propan-2-yl)phenyl]methyl}glycine quantification

Application Note: Derivatization-Free HPLC-UV Quantification of N-{[3-(Propan-2-yl)phenyl]methyl}glycine Executive Summary Quantifying amino acid derivatives typically requires cumbersome pre- or post-column derivatizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization-Free HPLC-UV Quantification of N-{[3-(Propan-2-yl)phenyl]methyl}glycine

Executive Summary

Quantifying amino acid derivatives typically requires cumbersome pre- or post-column derivatization due to the absence of a strong chromophore[1]. However, N-{[3-(Propan-2-yl)phenyl]methyl}glycine possesses a bulky, hydrophobic 3-isopropylbenzyl moiety that provides both intrinsic UV absorbance and significant hydrophobicity. This application note details a robust, derivatization-free HPLC-UV method. By strategically manipulating the mobile phase pH to control the molecule's zwitterionic equilibrium, we achieve excellent retention, peak symmetry, and sensitivity suitable for rigorous pharmaceutical quality control.

Method Development Rationale: Causality & Mechanism

As an amphoteric molecule containing both a secondary amine and a carboxylic acid, N-{[3-(Propan-2-yl)phenyl]methyl}glycine presents specific chromatographic challenges that dictate our experimental choices.

  • Acid-Base Equilibrium & Mobile Phase Causality: At physiological pH (pH ~7), the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). In reverse-phase (RP) chromatography, zwitterions exhibit poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica matrix[2]. To counteract this, the mobile phase pH must be driven below the pKa of the carboxylic acid (pKa ~2.0–2.5). By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylate group is fully protonated and neutralized. Simultaneously, the secondary amine remains protonated (cationic). TFA acts as a volatile ion-pairing agent, forming a hydrophobic complex with the cationic amine, thereby masking the charge and driving strong, uniform retention on the non-polar stationary phase.

  • Stationary Phase Selection: A high-density, end-capped C18 column is selected to maximize hydrophobic interactions with the isopropylbenzyl group while minimizing peak tailing from the basic amine.

  • Detector Optimization: Dual-wavelength monitoring is employed. 214 nm captures the maximum absorbance of the amide/amine backbone, while 264 nm provides high specificity for the substituted aromatic ring, ensuring peak purity in complex matrices.

Equilibrium A A B Neutral pH (4-8) Zwitterionic Form Peak Tailing / Split Peaks B->A Deprotonation of Amine C C B->C Protonation of Carboxylate

Fig 1. Acid-base equilibrium and its direct impact on reverse-phase retention.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. System suitability must be confirmed prior to any sample analysis to guarantee the integrity of the chromatographic run.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Analyte: N-{[3-(Propan-2-yl)phenyl]methyl}glycine reference standard (>99.5% purity).

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient: 10% B to 60% B over 15 min; hold at 60% B for 3 min; re-equilibrate at 10% B for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection (UV) 214 nm (Quantification) and 264 nm (Specificity/Purity)
Step-by-Step Execution
  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Channel B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Degas via sonication.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (50:50 Water:ACN), sonicate to ensure complete dissolution, and make up to volume to create a 1.0 mg/mL Stock Solution.

  • Calibration Curve Generation: Serially dilute the stock solution with Diluent to yield standard concentrations of 10, 25, 50, 100, 250, and 500 µg/mL.

  • System Suitability Testing (Self-Validation): Inject a blank (Diluent) to confirm baseline stability and the absence of carryover. Inject the 100 µg/mL standard 5 times. The run is only valid if the theoretical plate count (N) > 5000, tailing factor (Tf) ≤ 1.5, and %RSD of the 5 replicate injections is ≤ 2.0%.

  • Sample Analysis: Proceed with the calibration curve and unknown samples, bracketing with a standard check every 10 injections to verify ongoing system stability.

MethodDev A Physicochemical Profiling pKa & LogP Analysis B Column Selection (End-capped C18) A->B Hydrophobic & Zwitterionic C Mobile Phase Optimization (pH 2.5, 0.1% TFA) B->C Retention & Peak Shape D Detector Optimization (UV 214 nm / 264 nm) C->D Elution Profile E Method Validation (ICH Q2(R2) Guidelines) D->E Finalized Conditions

Fig 2. Logical workflow for HPLC method development from profiling to validation.

Method Validation

The method was rigorously validated in accordance with the ICH Q2(R2) guidelines for analytical procedures, ensuring it is fit for its intended purpose in drug development and quality control[3].

  • Specificity: The blank injection showed no interfering peaks at the retention time of the analyte (~8.4 min). Peak purity analysis via photodiode array (PDA) confirmed spectral homogeneity across the peak.

  • Linearity & Range: The method demonstrated excellent linearity over the range of 10 to 500 µg/mL, with a correlation coefficient (R²) > 0.999.

  • Accuracy & Precision: Recovery studies at 50%, 100%, and 150% of the target concentration yielded recoveries between 98.5% and 101.2%. Intra-day and inter-day precision were well within the acceptable regulatory limit of ≤ 2.0% RSD[3].

Table 2: Method Validation Summary (ICH Q2(R2) Criteria)

Validation ParameterResult / ObservationAcceptance Criteria
Linearity Range 10 – 500 µg/mLN/A
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 1.5 µg/mLS/N ratio ≥ 3:1
Limit of Quantification (LOQ) 4.5 µg/mLS/N ratio ≥ 10:1
Intra-day Precision (%RSD) 0.8% (n=6)≤ 2.0%
Inter-day Precision (%RSD) 1.2% (n=12 over 2 days)≤ 2.0%
Accuracy (Mean Recovery %) 99.8%98.0% – 102.0%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. URL:[Link]

  • Modern HPLC for Practicing Scientists. Michael W. Dong. John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: Elucidating the Gas-Phase Chemistry of N-{[3-(Propan-2-yl)phenyl]methyl}glycine via Mass Spectrometry

Here is a detailed application note on the mass spectrometry fragmentation pathways of N-{[3-(propan-2-yl)phenyl]methyl}glycine. Abstract This technical guide provides a comprehensive analysis of the mass spectrometric f...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note on the mass spectrometry fragmentation pathways of N-{[3-(propan-2-yl)phenyl]methyl}glycine.

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways of N-{[3-(propan-2-yl)phenyl]methyl}glycine, a substituted N-benzylglycine derivative. Understanding the fragmentation behavior of such molecules is paramount for their unambiguous identification in complex matrices, crucial in fields ranging from drug metabolism studies to synthetic chemistry quality control. We explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). This note details the core fragmentation mechanisms, including alpha-cleavage, benzylic cleavage, and charge-remote fragmentations, supported by mechanistic diagrams and tabulated data. Furthermore, we provide robust, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure reproducible and reliable results.

Introduction: Structural Context and Analytical Significance

N-{[3-(propan-2-yl)phenyl]methyl}glycine is an amino acid derivative characterized by a glycine core N-substituted with a 3-isopropylbenzyl group. Its molecular structure presents several key features that dictate its behavior in a mass spectrometer: a secondary amine, a carboxylic acid, and a substituted aromatic ring. The presence of a single nitrogen atom is a key indicator for initial spectral interpretation, as it dictates that the molecule will have an odd nominal molecular weight, a principle known as the Nitrogen Rule[1][2]. The accurate characterization of this compound and its potential metabolites or analogs relies on a foundational understanding of how it fragments under energetic conditions.

  • Molecular Formula: C₁₂H₁₇NO₂

  • Monoisotopic Mass: 207.1259 u

  • Nominal Molecular Weight: 207 u

This guide serves to demystify the fragmentation cascade of this molecule, providing researchers with the predictive insight needed for structural confirmation and differentiation from isomers.

Electron Ionization (EI) Fragmentation Pathways

Electron Ionization is a high-energy technique that typically generates an odd-electron molecular ion (M•⁺) by ejecting an electron from the analyte. The resulting M•⁺ is energetically unstable and undergoes extensive fragmentation, providing a detailed "fingerprint" of the molecule. For N-{[3-(propan-2-yl)phenyl]methyl}glycine, the molecular ion will appear at an m/z of 207. The primary fragmentation drivers are the stabilization of charge on the nitrogen atom and the formation of stable benzylic/tropylium cations.

Key EI Fragmentation Mechanisms:
  • Alpha (α)-Cleavage: This is a canonical fragmentation pathway for amines, driven by the formation of a resonance-stabilized iminium cation[3][4]. For the target molecule, the most probable α-cleavage involves the loss of the carboxyl radical (•COOH), as this results in a highly stabilized secondary iminium ion.

    • M•⁺ (m/z 207) → [M - •COOH]⁺ (m/z 162)

  • Benzylic Cleavage: The bond beta to the aromatic ring is labile. Cleavage at this position (the C-N bond) is energetically favorable as it produces a stable 3-isopropylbenzyl cation[5][6]. This cation can further rearrange to the even more stable tropylium ion structure.

    • M•⁺ (m/z 207) → [C₁₀H₁₃]⁺ (m/z 133)

  • Secondary Fragmentation of the Benzylic Cation: The primary fragment at m/z 133 is itself prone to further fragmentation. A common pathway for alkyl-substituted benzyl cations is the loss of an alkene via rearrangement, leading to the formation of the base tropylium ion at m/z 91, a hallmark of benzyl-containing compounds[7].

    • [C₁₀H₁₃]⁺ (m/z 133) → [C₇H₇]⁺ (m/z 91) + C₃H₆

  • Loss of Alkyl Radical: Fragmentation can be initiated at the isopropyl group, leading to the loss of a methyl radical (•CH₃), a characteristic fragmentation for isopropyl-substituted aromatics[8].

    • M•⁺ (m/z 207) → [M - •CH₃]⁺ (m/z 192)

EI_Fragmentation M M•⁺ m/z 207 F192 [M - •CH₃]⁺ m/z 192 M->F192 - •CH₃ F162 [M - •COOH]⁺ m/z 162 M->F162 - •COOH (α-Cleavage) F133 [C₁₀H₁₃]⁺ m/z 133 M->F133 - •C₂H₄NO₂ (Benzylic Cleavage) F91 [C₇H₇]⁺ m/z 91 F133->F91 - C₃H₆

Caption: Predicted EI fragmentation pathways for the molecular ion (M•⁺) of the title compound.

Summary of Predicted EI Fragment Ions
m/zProposed Structure/FormulaFragmentation PathwayCausality
207[C₁₂H₁₇NO₂]•⁺Molecular Ion (M•⁺)Ejection of one electron from the parent molecule.
192[C₁₁H₁₄NO₂]⁺Loss of Methyl RadicalCleavage of a C-C bond in the isopropyl group.
162[C₁₁H₁₆N]⁺α-CleavageLoss of the carboxyl radical (•COOH) to form a stable iminium ion[4].
133[C₁₀H₁₃]⁺Benzylic CleavageCleavage of the C-N bond to form a stable 3-isopropylbenzyl cation[6].
91[C₇H₇]⁺Secondary FragmentationLoss of propene from the m/z 133 ion to form the highly stable tropylium ion[7].

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that generates even-electron ions, typically the protonated molecule [M+H]⁺ in positive ion mode[9]. For N-{[3-(propan-2-yl)phenyl]methyl}glycine, this precursor ion appears at m/z 208. Fragmentation is then induced via collision with an inert gas (CID), and the resulting pathways are charge-directed, differing significantly from the radical-driven chemistry of EI[10][11]. The most likely protonation site is the secondary amine, being the most basic center.

Key ESI-MS/MS Fragmentation Mechanisms:
  • Neutral Loss of Water: The carboxylic acid group can easily lose a molecule of water under CID conditions.

    • [M+H]⁺ (m/z 208) → [M+H - H₂O]⁺ (m/z 190)

  • Benzylic Cleavage (Charge-Directed): This is often the most dominant fragmentation pathway for protonated N-benzyl compounds[12][13]. The protonated amine facilitates the cleavage of the C-N bond, leading to the expulsion of the stable 3-isopropylbenzyl cation (m/z 133) and the neutral glycine molecule.

    • [M+H]⁺ (m/z 208) → [C₁₀H₁₃]⁺ (m/z 133) + C₂H₅NO₂

  • Neutral Loss of Formic Acid: A rearrangement can lead to the loss of a neutral formic acid molecule (HCOOH). This results in an iminium ion identical in mass to the α-cleavage product in EI but formed via a different, even-electron mechanism.

    • [M+H]⁺ (m/z 208) → [M+H - HCOOH]⁺ (m/z 162)

ESI_Fragmentation MH [M+H]⁺ m/z 208 F190 [M+H - H₂O]⁺ m/z 190 MH->F190 - H₂O F162 [M+H - HCOOH]⁺ m/z 162 MH->F162 - HCOOH F133 [C₁₀H₁₃]⁺ m/z 133 MH->F133 - Glycine F91 [C₇H₇]⁺ m/z 91 F133->F91 - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation pathways for the protonated molecule [M+H]⁺.

Summary of Predicted ESI-MS/MS Fragment Ions
Precursor m/zProduct m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
208190[C₁₂H₁₆NO]⁺H₂O (18 u)Loss of water from the carboxylic acid.
208162[C₁₁H₁₆N]⁺HCOOH (46 u)Loss of formic acid.
208133[C₁₀H₁₃]⁺C₂H₅NO₂ (75 u)Benzylic C-N bond cleavage, loss of neutral glycine[12][13].
13391[C₇H₇]⁺C₃H₆ (42 u)Secondary fragmentation to form tropylium ion.

Experimental Protocols & Workflow

Accurate and reproducible mass spectral data are contingent on well-defined experimental protocols. The following methodologies are provided as a robust starting point for the analysis of N-{[3-(propan-2-yl)phenyl]methyl}glycine and related compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) GCMS GC-MS (EI) Prep->GCMS LCMS LC-MS/MS (ESI) Prep->LCMS Data Acquire Spectra (Full Scan & MS/MS) GCMS->Data LCMS->Data Analysis Analyze Fragmentation Pattern & Confirm Structure Data->Analysis

Caption: General experimental workflow for mass spectrometric analysis.

Protocol 1: GC-MS for Electron Ionization (EI) Analysis
  • Rationale: GC-MS is suitable for volatile or semi-volatile compounds. Derivatization (e.g., silylation or esterification) of the carboxylic acid and amine may be required to improve thermal stability and chromatographic performance. This protocol assumes prior derivatization to the methyl ester.

  • Sample Preparation: Dissolve 1 mg of the derivatized analyte in 1 mL of ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode from m/z 40 to 500.

Protocol 2: LC-MS/MS for ESI Analysis
  • Rationale: LC-MS is ideal for polar, non-volatile compounds and does not require derivatization, making it a more direct method of analysis.

  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of 50:50 methanol:water. Dilute further to a final concentration of 10 µg/mL.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-7 min: 5% to 95% B.

    • 7-8 min: 95% B.

    • 8-8.1 min: 95% to 5% B.

    • 8.1-10 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Key Parameters:

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Collision Gas (CAD): Nitrogen, medium setting.

  • Data Acquisition:

    • Full Scan (Q1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor at m/z 208.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 208 and scan product ions from m/z 50 to 220. Optimize collision energy (CE) around 15-35 eV to observe key fragments.

Conclusion

The mass spectrometric fragmentation of N-{[3-(propan-2-yl)phenyl]methyl}glycine is predictable and follows established principles of gas-phase ion chemistry. Under EI conditions, fragmentation is dominated by α-cleavage leading to a stable iminium ion (m/z 162) and benzylic cleavage yielding the characteristic 3-isopropylbenzyl cation (m/z 133), which can further fragment to the tropylium ion (m/z 91). In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 208) is characterized by the charge-directed loss of neutral glycine to form the same m/z 133 cation, along with losses of water and formic acid. The distinct yet complementary information from both ionization techniques provides a powerful toolkit for the confident structural elucidation of this compound and its analogs in complex research and development settings.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE Science Education Database. [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. [Link]

  • Hammerum, S., & Audier, H. E. (1988). Alpha-cleavage in Amine Molecular Ions. A Not-so-simple Simple Cleavage. Journal of the Chemical Society, Chemical Communications. [Link]

  • University of Münster. MS-Terms, Mass Spectrometry. [Link]

  • General Fragmentation Modes. General Fragmentation Modes. [Link]

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047–1060. [Link]

  • Su, H. C., et al. (2004). Theoretical Interpretation of the Fragments Generated from a Glycine Radical Cation. The Journal of Physical Chemistry A, 108(46), 10201-10208. [Link]

  • e-PG Pathshala. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Shchukin, P., et al. (2015). Production of Similar Fragments from the Glycine, Alanine, and Methionine Amino Acid Molecules under Low-Energy Electron Impact. Acta Physica Polonica A, 128(1), 103-109. [Link]

  • Ricca, E., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. The Journal of Mass Spectrometry, 39(8), 910-922. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-{[3-(Propan-2-yl)phenyl]methyl}glycine stability under UV light and thermal stress

Technical Support Center: Stability of N-{[3-(Propan-2-yl)phenyl]methyl}glycine Welcome to the technical support guide for N-{[3-(propan-2-yl)phenyl]methyl}glycine. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of N-{[3-(Propan-2-yl)phenyl]methyl}glycine

Welcome to the technical support guide for N-{[3-(propan-2-yl)phenyl]methyl}glycine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing the stability of this molecule under photolytic and thermal stress. The following sections offer troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and regulatory expectations.

Section 1: Understanding the Molecule and the Importance of Stability Testing

N-{[3-(propan-2-yl)phenyl]methyl}glycine is an amino acid derivative featuring a glycine backbone attached to a substituted benzyl group. Understanding its stability is a critical early-stage activity in drug development. Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate potential degradation pathways, and develop stability-indicating analytical methods.[1][2] This knowledge is essential for developing a robust formulation, defining proper storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2]

The core objectives of these studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are to identify likely degradation products and validate that your analytical methods can detect these changes.[1][3]

Section 2: Photostability Testing

Exposure to light can cause significant degradation of a drug substance, leading to loss of potency or the formation of toxic byproducts.[4] Photostability testing is therefore a mandatory part of stress testing as noted in ICH guidelines.[5][6][7]

Frequently Asked Questions (FAQs): Photostability

Q1: What are the likely photodegradation pathways for N-{[3-(propan-2-yl)phenyl]methyl}glycine?

A1: Based on its structure, which includes a secondary benzylamine moiety, the molecule is susceptible to photo-oxidation. The benzylic carbon-nitrogen bond can be a primary target. Potential degradation pathways include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the benzyl group.

  • Oxidation: The secondary amine can be oxidized. Studies on similar benzylamine structures show that photocatalytic oxidation can lead to the formation of imines.[8][9][10][11]

  • Ring Oxidation: The phenyl ring with the activating isopropyl group may also be susceptible to oxidation.

Q2: What are the standard ICH Q1B conditions for photostability testing?

A2: The ICH Q1B guideline recommends a two-part approach: forced degradation and confirmatory testing.[5][12] The standard conditions for confirmatory testing involve exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV) light.[13] A cool white fluorescent lamp for visible light and a near-UV lamp with a spectral distribution from 320 to 400 nm are specified.

Q3: My compound shows significant degradation under light. What are my next steps?

A3: If significant degradation is observed, the next step is to determine if the packaging can protect the product.[4][5] You should perform tests on the substance in an immediate pack and, if necessary, in the marketing pack.[5] If the product remains unstable, reformulation with light-protective excipients or the use of opaque packaging like amber glass or foil-lined containers may be required.[4]

Troubleshooting Guide: Photostability

Issue Encountered Potential Cause Recommended Solution
No degradation observed. The compound is inherently photostable, or the stress conditions were not harsh enough.Confirm that the light source is calibrated and providing the correct energy output. For forced degradation studies, you can increase exposure time or intensity to ensure you are adequately challenging the molecule.[5]
High variability between samples. Inconsistent light exposure across samples. Poor sample preparation.Ensure uniform placement of all samples within the photostability chamber. Use a validated sample preparation method to minimize variability.
Degradation observed in control samples. The degradation may be thermal, not photolytic.Always include a "dark" control sample that is wrapped in aluminum foil to block light but is kept in the same temperature and humidity conditions as the exposed samples.[4] This helps differentiate between thermal and photodegradation.
Difficulty identifying degradation products. Degradants are at a very low concentration or co-elute with the parent peak.Use a more sensitive detector, such as a mass spectrometer (MS), in conjunction with HPLC.[14][15][16] Optimize the chromatographic method to improve the resolution between the parent compound and its degradants.

Protocol: Forced Photostability Study

This protocol outlines a forced degradation study to intentionally degrade the sample to a target of 5-20% loss of the active pharmaceutical ingredient (API).[3][17][18]

  • Preparation:

    • Prepare a solution of N-{[3-(propan-2-yl)phenyl]methyl}glycine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of the solution into clear glass vials.

    • Prepare a "dark" control by wrapping a vial completely in aluminum foil.

  • Exposure:

    • Place the vials in a calibrated photostability chamber equipped with a light source that meets ICH Q1B specifications.

    • Expose the samples to a controlled dose of UV and visible light. Monitor the degradation over time by taking samples at various intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC-UV method.[19][20][21]

    • Quantify the parent compound and any degradation products.

    • Calculate the percentage of degradation.

    • If necessary, use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[14][22][23]

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to the dark control to identify peaks corresponding to photodegradants.

    • Establish the degradation pathway based on the identified products.

Section 3: Thermal Stability Testing

Thermal stress testing evaluates the effect of temperature on the drug substance.[6] This is crucial for determining appropriate storage conditions and predicting the shelf-life of a product.

Frequently Asked Questions (FAQs): Thermal Stability

Q1: What are the expected thermal degradation pathways for this molecule?

A1: The glycine moiety is a potential site for thermal degradation. Studies on amino acids have shown that they can undergo decarboxylation or form cyclic derivatives (like diketopiperazines) at elevated temperatures.[24] The benzylamine portion could also be susceptible to oxidation, especially at higher temperatures in the presence of oxygen. Thermal decomposition of glycine itself can produce water and ammonia.[24][25]

Q2: What are the standard ICH Q1A(R2) conditions for thermal stress testing?

A2: For forced degradation, the ICH Q1A(R2) guideline suggests conducting studies at temperatures in 10°C increments above the accelerated testing conditions (e.g., 50°C, 60°C, 70°C).[6] Humidity can also be a factor, with conditions like 75% RH or greater being used.[6] For long-term stability studies, conditions such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH are typical.[6][26]

Q3: My results show degradation at a lower temperature than expected. What could be the cause?

A3: Several factors could contribute to this:

  • Impurities: The presence of reactive impurities from the synthesis process can catalyze degradation.

  • Excipient Interaction: If you are testing a formulation, an excipient may be interacting with the drug substance.

  • pH Effects: If the substance is in solution, the pH can significantly influence the rate of degradation.

Troubleshooting Guide: Thermal Stability

Issue Encountered Potential Cause Recommended Solution
Melted or discolored sample. The temperature is too high, causing physical changes or extensive decomposition.Reduce the temperature for the stress study. The goal is to achieve a target degradation of 5-20%, not to destroy the sample.[3][18]
Inconsistent results across batches. Different impurity profiles in each batch.Characterize the impurity profile of each batch. This can help correlate the presence of specific impurities with the observed instability.
New peaks appearing and then disappearing over time. Formation of intermediate degradation products that are themselves unstable.Increase the frequency of sampling at earlier time points to better characterize the formation and disappearance of these transient species.
Assay values are above 100%. Analytical error, or the reference standard has degraded.Re-verify the calibration of the analytical method. Check the purity and storage conditions of your reference standard.

Protocol: Thermal Stress Study

This protocol is designed to assess the stability of the drug substance in its solid state.

  • Preparation:

    • Place a accurately weighed amount of N-{[3-(propan-2-yl)phenyl]methyl}glycine into several vials appropriate for the stability oven.

    • If investigating the effect of humidity, use a stability chamber with humidity control.

  • Exposure:

    • Place the samples in a calibrated stability oven set to the desired temperature (e.g., 60°C).

    • If testing with humidity, set the chamber to the desired condition (e.g., 60°C / 75% RH).

    • Pull samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent to a known concentration.

    • Analyze using a validated stability-indicating HPLC-UV method to determine the purity and the level of any degradation products.[27][28]

    • Use LC-MS to identify any significant degradants.[15][16]

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

    • Identify and characterize any degradation products that are formed.

Visualization of Experimental Workflows and Pathways

To aid in the conceptualization of these stability studies, the following diagrams illustrate a general workflow and the potential degradation sites of the molecule.

Caption: General workflow for forced degradation studies.

Degradation_Pathways cluster_degradants Potential Degradation Products Molecule N-{[3-(propan-2-yl)phenyl]methyl}glycine Imine Imine Formation (Photo-oxidation) Molecule->Imine UV Light / O2 N_Dealkylation N-Dealkylation Products Molecule->N_Dealkylation UV / Heat Decarboxylation Decarboxylation Product (Thermal Stress) Molecule->Decarboxylation Heat Ring_Oxidation Ring Oxidation Products Molecule->Ring_Oxidation UV / Heat

Sources

Optimization

Resolving co-elution issues of N-{[3-(Propan-2-yl)phenyl]methyl}glycine in liquid chromatography

Welcome to the dedicated technical support guide for resolving chromatographic challenges involving N-{[3-(propan-2-yl)phenyl]methyl}glycine. This resource is designed for researchers, analytical chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for resolving chromatographic challenges involving N-{[3-(propan-2-yl)phenyl]methyl}glycine. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering co-elution issues or other separation difficulties with this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to empower you to achieve robust and reliable separations.

Understanding the Molecule: The Key to Resolution

N-{[3-(propan-2-yl)phenyl]methyl}glycine is an amphiphilic molecule, meaning it possesses both non-polar (hydrophobic) and polar (hydrophilic) characteristics. This dual nature is the primary driver of its chromatographic behavior and, frequently, the source of co-elution challenges.

  • Polar Moiety: The glycine backbone (-NH-CH₂-COOH) contains a secondary amine and a carboxylic acid group. These groups are ionizable, making the molecule's overall charge and polarity highly sensitive to the pH of the mobile phase.[1][2]

  • Non-Polar Moiety: The N-substituted group, a 3-isopropylbenzyl moiety, is hydrophobic and will primarily interact with the stationary phase in reversed-phase liquid chromatography (RPLC) through hydrophobic interactions.

This structure means that subtle changes in chromatographic conditions can significantly alter the molecule's retention time, providing a powerful tool for resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of N-{[3-(propan-2-yl)phenyl]methyl}glycine that influence its retention in reversed-phase LC?

A: The two most critical properties are its hydrophobicity, driven by the isopropylbenzyl group, and its ionizable glycine backbone. As an N-substituted amino acid, it can exist in cationic, zwitterionic, or anionic forms depending on the mobile phase pH.[1][2] This charge state directly impacts its polarity and, therefore, its retention on a non-polar stationary phase like C18. At low pH, the molecule is more retained; as pH increases, it typically becomes less retained.

Q2: My peak for N-{[3-(propan-2-yl)phenyl]methyl}glycine is co-eluting with an impurity. What is the most effective first step to resolve this?

A: The most effective initial step is to manipulate the mobile phase pH. Because your target analyte has readily ionizable groups, altering the pH is the most selective way to change its retention time relative to other compounds that may not be as pH-sensitive. A methodical pH scouting experiment is the recommended starting point.

Q3: I am observing significant peak tailing. What is the likely cause?

A: Peak tailing for a compound like this is often caused by secondary interactions between the analyte and the stationary phase. The secondary amine group can interact with residual, un-capped silanols on the silica backbone of the column, leading to this undesirable peak shape. This can be mitigated by using a mobile phase with a low pH (e.g., 2.5-3.0) to protonate the amine, using a high-purity, end-capped column, or by selecting a column with a different chemistry, such as one with an embedded polar group.

In-Depth Troubleshooting Guides

This section provides a logical workflow for diagnosing and resolving co-elution issues.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Primary Solutions (Mobile Phase) cluster_3 Secondary Solutions (Stationary Phase & Other) Start Co-elution Observed Decision_Polarity Is the co-eluting peak more or less retained than the analyte? Start->Decision_Polarity Node_LessRetained Co-eluting with MORE POLAR species (elutes earlier) Decision_Polarity->Node_LessRetained Less Retained Node_MoreRetained Co-eluting with MORE NON-POLAR species (elutes later) Decision_Polarity->Node_MoreRetained More Retained Action_IncreaseRetention Goal: Increase Analyte Retention (Shift Analyte Peak to the Right) Node_LessRetained->Action_IncreaseRetention Action_DecreaseRetention Goal: Decrease Analyte Retention (Shift Analyte Peak to the Left) Node_MoreRetained->Action_DecreaseRetention Sol_LowpH Method 1: Decrease Mobile Phase pH (e.g., pH 2.7) Action_IncreaseRetention->Sol_LowpH Sol_Organic Method 2: Decrease Organic Modifier Percentage Action_IncreaseRetention->Sol_Organic Sol_HighpH Method 1: Increase Mobile Phase pH (e.g., pH 7.5) Action_DecreaseRetention->Sol_HighpH Sol_Column Method 3: Change Stationary Phase (e.g., Phenyl-Hexyl) Sol_LowpH->Sol_Column If resolution is still insufficient Sol_HighpH->Sol_Column If resolution is still insufficient Sol_Temp Method 4: Adjust Temperature Sol_Column->Sol_Temp Sol_Additives Method 5: Use Additives (for peak shape)

Caption: A logical workflow for troubleshooting co-elution.

Problem 1: Co-elution with a More Polar (Earlier Eluting) Impurity

Causality: The primary goal here is to increase the retention time of N-{[3-(propan-2-yl)phenyl]methyl}glycine to move it away from the earlier eluting peak. This is best achieved by making the analyte more hydrophobic.

Method 1: Mobile Phase pH Optimization (Decreasing pH)

Scientific Rationale: The glycine moiety has a carboxylic acid group (pKa ≈ 2.3) and a secondary amine (pKa ≈ 9.8). At a neutral pH, the molecule is zwitterionic (COO⁻ and NH₂⁺), making it relatively polar. By decreasing the mobile phase pH to below the pKa of the carboxylic acid (e.g., pH 2.7), this group becomes fully protonated (COOH). This neutralizes the negative charge, significantly reducing the molecule's overall polarity and increasing its hydrophobic interaction with the C18 stationary phase, thereby increasing its retention time.

Experimental Protocol: pH Scouting

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH 2.7): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (pH 4.5): 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid.

    • Mobile Phase A3 (pH 7.5): 10 mM Ammonium Bicarbonate in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Conditions:

    • Column: High-purity C18, 2.1 x 100 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40 °C.

    • Gradient: 10-95% B over 10 minutes.

  • Execution: Inject the sample and run the gradient using each of the three aqueous mobile phases (A1, A2, A3).

  • Analysis: Compare the chromatograms. You should observe a significant increase in the retention time of your target analyte at pH 2.7 compared to pH 4.5 and 7.5, which should resolve it from early eluting polar impurities.

Mechanism of pH Effect on Retention

Caption: Effect of pH on analyte ionization and retention.

Problem 2: Co-elution with a More Non-Polar (Later Eluting) Impurity

Causality: In this scenario, the objective is to decrease the retention time of N-{[3-(propan-2-yl)phenyl]methyl}glycine to move it away from the later eluting peak. This requires making the analyte more polar.

Method 3: Stationary Phase Selection

Scientific Rationale: If mobile phase adjustments are insufficient, changing the selectivity of the separation is the next logical step. A standard C18 column separates primarily based on hydrophobicity. The phenyl ring in your analyte, however, can participate in π-π interactions. A Phenyl-Hexyl stationary phase offers an alternative separation mechanism. It provides both hydrophobic interactions and π-π interactions, which can alter the elution order and resolve compounds that are difficult to separate on a C18 column.

Experimental Protocol: Column Scouting

  • Select Columns:

    • Column 1 (Control): Your current C18 column.

    • Column 2 (Alternative): A Phenyl-Hexyl column of similar dimensions.

  • Conditions: Use the optimal mobile phase conditions identified from your pH scouting (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Execution: Run your standard gradient on both columns.

  • Analysis: Compare the chromatograms. The Phenyl-Hexyl column may provide a unique selectivity that resolves your analyte from the non-polar impurity.

Data Summary: Comparing Separation Strategies
ParameterCondition A (Initial)Condition B (pH 2.7)Condition C (Phenyl-Hexyl)
Analyte RT 5.2 min7.8 min6.5 min
Impurity RT 5.2 min7.1 min7.4 min
Resolution (Rs) 0.01.8 2.1
Observation Co-elutionBaseline resolvedImproved resolution

References

  • ResearchGate. Ionization of glycine at an ionic strength of 0.1 M and 25 C. Details the ionization behavior and pKa values of glycine, which serves as a model for the polar head of the target molecule. [Link]

  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Discusses the synthesis and properties of N-alkylated glycine derivatives, establishing them as zwitterionic compounds. [Link]

  • Agilent Technologies. Amino Acid Analysis. Provides standard protocols for amino acid analysis using HPLC, including mobile phase preparation and derivatization which are foundational to the methods described. [Link]

  • PMC. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. Describes the use of LC-MS for the analysis of N-Acyl glycines, a class of molecules to which the target compound belongs. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Binding Affinity of N-{[3-(Propan-2-yl)phenyl]methyl}glycine at the Glycine Receptor

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, N-{[3-(propan-2-yl)phenyl]methyl}glycine, against established standard ligands for the strychnine-sensitive Glycine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, N-{[3-(propan-2-yl)phenyl]methyl}glycine, against established standard ligands for the strychnine-sensitive Glycine Receptor (GlyR). Due to the absence of published data for this novel compound, this document serves as a methodological guide, presenting a robust experimental protocol and a template for data interpretation and comparison.

Introduction: The Rationale for Investigating N-{[3-(Propan-2-yl)phenyl]methyl}glycine at the Glycine Receptor

N-{[3-(propan-2-yl)phenyl]methyl}glycine is a synthetic amino acid derivative with a structure suggestive of potential interactions with amino acid neurotransmitter receptors. Its core glycine moiety provides a strong rationale for investigating its affinity for the Glycine Receptor (GlyR), a key player in inhibitory neurotransmission within the central nervous system (CNS).[1] The GlyR is a well-validated target for therapeutic intervention in a range of neurological disorders, making the characterization of novel ligands a critical area of research.

The GlyR, a member of the Cys-loop superfamily of ligand-gated ion channels, mediates fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1] Its activation by glycine leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability. Dysregulation of glycinergic signaling is implicated in conditions such as spasticity, chronic pain, and hyperekplexia (startle disease).

This guide will compare the binding profile of N-{[3-(propan-2-yl)phenyl]methyl}glycine with a panel of standard GlyR ligands, including the endogenous full agonist glycine, the partial agonists β-alanine and taurine, and the potent competitive antagonist strychnine.[1][2]

Standard Ligands for the Glycine Receptor

A thorough understanding of the binding characteristics of standard ligands is essential for contextualizing the affinity of a novel compound.

  • Glycine: The primary endogenous agonist for the GlyR, responsible for mediating inhibitory neurotransmission.[1]

  • β-Alanine and Taurine: Endogenous amino acids that also act as agonists at the GlyR, albeit with lower potency than glycine.[3] Their physiological roles in modulating glycinergic signaling are an active area of investigation.

  • Strychnine: A highly selective and potent competitive antagonist of the GlyR.[2] Its binding to the receptor blocks the action of glycine and other agonists, leading to convulsive effects. [3H]-labeled strychnine is a commonly used radioligand in binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of N-{[3-(propan-2-yl)phenyl]methyl}glycine for the Glycine Receptor, a competitive radioligand binding assay is a robust and well-established method. This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. In this case, [³H]strychnine is the radioligand of choice.

I. Materials and Reagents
  • Biological Material: Rat spinal cord membranes (a rich source of GlyRs).

  • Radioligand: [³H]Strychnine (specific activity ~20-40 Ci/mmol).

  • Test Compound: N-{[3-(propan-2-yl)phenyl]methyl}glycine.

  • Standard Ligands: Glycine, β-alanine, taurine, and unlabeled strychnine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Harvester for rapid filtration.

  • Liquid scintillation counter.

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize fresh or frozen rat spinal cords in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.

  • Assay Setup:

    • In a 96-well microplate, add the following in triplicate for each condition:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]strychnine (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled strychnine (e.g., 10 µM), 50 µL of [³H]strychnine, and 100 µL of the membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of the test compound (N-{[3-(propan-2-yl)phenyl]methyl}glycine) or standard ligands, 50 µL of [³H]strychnine, and 100 µL of the membrane preparation. A typical concentration range for the competitor would be from 10⁻¹⁰ M to 10⁻³ M.

  • Incubation:

    • Incubate the plates at room temperature (or 4°C for equilibrium binding) for 60-90 minutes. The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curves:

    • Plot the percentage of specific [³H]strychnine binding against the logarithm of the competitor concentration.

  • Determine IC₅₀ Values:

    • Fit the competition curves using a non-linear regression analysis (sigmoidal dose-response) to determine the concentration of the competitor that inhibits 50% of the specific binding (the IC₅₀ value).

  • Calculate the Inhibition Constant (Ki):

    • Convert the IC₅₀ values to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([³H]strychnine).

        • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Visualization of the Experimental Workflow

experimental_workflow cluster_preparation I. Membrane Preparation cluster_assay II. Assay Setup & Incubation cluster_termination III. Termination & Counting cluster_analysis IV. Data Analysis Homogenization Homogenize Spinal Cord Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (40,000 x g) Centrifugation1->Centrifugation2 Washing Wash Pellet Centrifugation2->Washing Resuspension Resuspend Final Pellet Washing->Resuspension Plate_Setup Pipette Reagents into 96-well Plate Resuspension->Plate_Setup Incubation Incubate at Room Temp (60-90 min) Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Counting Liquid Scintillation Counting Washing_Filters->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental workflow for the competitive radioligand binding assay.

Comparative Binding Affinity Data

The following table summarizes the known binding affinities of the standard ligands for the Glycine Receptor and includes hypothetical data for N-{[3-(propan-2-yl)phenyl]methyl}glycine for illustrative purposes. It is crucial to note that the values for the novel compound are purely speculative and require experimental validation.

CompoundLigand TypeBinding Affinity (Ki/Kd/EC₅₀)Reference
N-{[3-(propan-2-yl)phenyl]methyl}glycine Unknown (Hypothetical) ~500 nM (Ki) Hypothetical
GlycineAgonist3.2 ± 0.8 µM (Kd)[4]
β-AlaninePartial Agonist~0.7 mM (EC₅₀)[5]
TaurinePartial Agonist1.1 - 3.7 mM (EC₅₀)[6]
StrychnineAntagonist138 ± 55 nM (Kd)[4]

Visual Comparison of Binding Affinities

The following diagram provides a visual representation of the hypothetical binding affinity of N-{[3-(propan-2-yl)phenyl]methyl}glycine in comparison to the standard ligands. Lower bar height indicates higher binding affinity.

binding_affinity_comparison Strychnine Strychnine (138 nM) Novel_Compound N-{[3-(propan-2-yl)phenyl]methyl}glycine (Hypothetical: 500 nM) Glycine Glycine (3.2 µM) Beta_Alanine β-Alanine (700 µM) Taurine Taurine (>1 mM)

Sources

Comparative

A Comparative Guide to Purity Validation of N-{[3-(Propan-2-yl)phenyl]methyl}glycine Using LC-MS/MS

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the assurance of purity for any new chemical entity (NCE) is not merely a regulatory formality but a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the assurance of purity for any new chemical entity (NCE) is not merely a regulatory formality but a cornerstone of safety and efficacy. N-{[3-(Propan-2-yl)phenyl]methyl}glycine, a substituted derivative of the amino acid glycine, represents a class of small molecules with potential therapeutic applications. Its structure, featuring a substituted phenyl ring attached to a glycine backbone, presents unique analytical challenges in distinguishing it from structurally similar impurities that may arise during synthesis.[1][2] This guide provides a comprehensive, in-depth comparison of methodologies for validating the purity of N-{[3-(Propan-2-yl)phenyl]methyl}glycine, with a primary focus on the robust and highly sensitive technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for this focus is rooted in the inherent advantages of LC-MS/MS for impurity profiling. Its ability to couple the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry makes it an unparalleled tool for detecting and quantifying trace-level impurities, even those that are isobaric or co-elute with the main compound.[3][4] This guide will not only detail a validated LC-MS/MS workflow but will also provide a comparative analysis against other common analytical techniques, offering researchers and drug development professionals the insights needed to make informed decisions for their analytical strategies.

Understanding the Analyte: N-{[3-(Propan-2-yl)phenyl]methyl}glycine

A thorough understanding of the target analyte is paramount for developing a robust analytical method.

Chemical Structure and Properties:

  • IUPAC Name: 2-({[3-(propan-2-yl)phenyl]methyl}amino)acetic acid

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol [1]

The synthesis of N-alkylated glycine derivatives often involves the aminolysis of a haloacetic acid with the corresponding amine or the alkylation of glycine.[1][2] For N-{[3-(Propan-2-yl)phenyl]methyl}glycine, a likely synthetic route is the reaction of glycine with 1-(bromomethyl)-3-(propan-2-yl)benzene.

Potential Impurities:

Based on this synthetic route, potential process-related impurities could include:

  • Starting Materials: Glycine, 1-(bromomethyl)-3-(propan-2-yl)benzene

  • By-products:

    • N,N-bis({[3-(propan-2-yl)phenyl]methyl})glycine (from double alkylation)

    • Iminodiacetic acid and other glycine-related impurities.[4][5]

  • Degradation Products: Arising from instability under specific pH, light, or temperature conditions.

LC-MS/MS Method Development and Validation: A Step-by-Step Protocol

The following protocol is a validated approach for the purity assessment of N-{[3-(Propan-2-yl)phenyl]methyl}glycine, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][5][6]

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation prep_standard Prepare Stock Solutions (Analyte & Impurities) prep_working Create Working Solutions & Calibration Curve prep_standard->prep_working lc_separation Chromatographic Separation (C18 Column, Gradient Elution) prep_working->lc_separation prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) prep_sample->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Peak Integration & Quantification data_acquisition->data_processing validation_params Validation Parameter Assessment (Specificity, Linearity, Accuracy, etc.) data_processing->validation_params final_report Final Purity Report validation_params->final_report

Caption: A typical experimental workflow for the LC-MS/MS analysis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine.

Detailed Protocol

1. Materials and Reagents:

  • N-{[3-(Propan-2-yl)phenyl]methyl}glycine reference standard

  • Potential impurity reference standards (if available)

  • LC-MS grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point due to the non-polar nature of the substituted phenyl group.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 10 minutes is a suitable starting point for method development.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-{[3-(Propan-2-yl)phenyl]methyl}glycine: Precursor ion [M+H]⁺ at m/z 208.3. The product ion would need to be determined by infusion and fragmentation, but a likely fragment would result from the loss of the glycine moiety.

    • Potential Impurities: MRM transitions for each potential impurity should be individually optimized.

  • Source Parameters: Optimized for maximum signal intensity of the analyte.

Method Validation According to ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6]

1. Specificity:

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by:

  • Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte and its impurities.

  • Spiking the drug substance with known impurities and demonstrating their separation from the main peak.

2. Linearity:

The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of the analyte and impurities.

  • Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

3. Accuracy:

The closeness of test results to the true value.

  • Determined by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • The recovery should be within an acceptable range (typically 80-120% for impurities).

4. Precision:

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Multiple injections of the same sample.

  • Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts, or on different instruments.

  • The relative standard deviation (RSD) should be within acceptable limits (e.g., <15% for impurity quantification).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques also have their place in purity analysis. The choice of method depends on the specific requirements of the analysis.

Purity Validation Process Overview

Purity Validation Process cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application define_analyte Define Analyte & Potential Impurities method_dev Analytical Method Development define_analyte->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_testing Routine Quality Control Testing robustness->routine_testing stability_studies Stability Studies robustness->stability_studies

Caption: An overview of the purity validation process from planning to application.

Data Summary: Comparison of Techniques
FeatureLC-MS/MSHPLC-UVGC-MSNMR
Specificity Very High (based on m/z)Moderate to HighHigh (for volatile compounds)Very High (structural information)
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Quantitation ExcellentExcellentGoodGood (with internal standard)
Throughput HighHighModerateLow
Compound Amenability Wide range of polaritiesChromophore requiredVolatile & thermally stableSoluble compounds
Structural Information Limited (fragmentation)NoneGood (EI fragmentation)Excellent (definitive structure)
Cost HighLowModerateVery High

Discussion of Alternatives:

  • HPLC-UV: A workhorse in many QC labs, HPLC with UV detection is a cost-effective and robust technique. However, it lacks the specificity of MS and requires that impurities have a chromophore. It may fail to detect co-eluting impurities or those with poor UV absorbance.

  • GC-MS: Gas chromatography-mass spectrometry is ideal for volatile and thermally stable impurities. For N-{[3-(Propan-2-yl)phenyl]methyl}glycine, derivatization would likely be required to increase its volatility, adding complexity to the sample preparation.

  • NMR: Nuclear Magnetic Resonance spectroscopy is an incredibly powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[6] It is non-destructive and provides definitive structural information. However, it suffers from low sensitivity, making it unsuitable for trace-level impurity analysis.

Conclusion: The Gold Standard for Purity Validation

For the comprehensive purity validation of N-{[3-(Propan-2-yl)phenyl]methyl}glycine, LC-MS/MS emerges as the superior technique. Its unparalleled sensitivity and specificity allow for the confident detection and quantification of trace-level impurities that may be missed by other methods.[3][4] While techniques like HPLC-UV and NMR have their specific applications and can be used as orthogonal methods for confirmation, the ability of LC-MS/MS to provide a detailed impurity profile makes it the gold standard for ensuring the safety and quality of novel pharmaceutical compounds. Adherence to rigorous validation protocols, such as those outlined in the ICH Q2(R1) guidelines, is essential to ensure that the analytical data is reliable, reproducible, and fit for its intended purpose in a regulated environment.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link].

  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available from: [Link].

  • Drug Development & Delivery. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link].

  • Google Patents. Method for removing impurities in glycine synthetic process.
  • Veeprho. Glycine Impurities and Related Compound. Available from: [Link].

  • PubMed. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Available from: [Link].

  • PubMed Central. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Available from: [Link].

  • PubMed Central. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Available from: [Link].

  • PrepChem.com. Preparation of N-Phenylglycine. Available from: [Link].

  • ChemSrc. N-2-propyl-N-[(3-phenyl)propionyl]glycine methyl ester. Available from: [Link].

  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available from: [Link].

  • PubChem. Phenylpropionylglycine. Available from: [Link].

  • Wikipedia. Sarcosine. Available from: [Link].

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Validation

A Comparative Guide to the Synthesis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine: An Evaluation of Competing Synthetic Routes

Introduction N-{[3-(Propan-2-yl)phenyl]methyl}glycine is a substituted amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a flexible glyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-{[3-(Propan-2-yl)phenyl]methyl}glycine is a substituted amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a flexible glycine core linked to a lipophilic isopropylbenzyl group, makes it a key intermediate for synthesizing a range of pharmacologically active molecules. The efficient and reproducible synthesis of this compound is therefore of significant interest to researchers in the field.

This technical guide provides an in-depth comparison of two primary and scientifically sound methodologies for the synthesis of N-{[3-(propan-2-yl)phenyl]methyl}glycine: Reductive Amination and Direct Alkylation . We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols based on established literature, and present a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Route 1: Reductive Amination of 3-Isopropylbenzaldehyde with Glycine

This approach is a highly efficient, one-pot reaction that forms the target molecule by first creating an imine intermediate from 3-isopropylbenzaldehyde and glycine, which is then immediately reduced in situ to the desired secondary amine.

Mechanism & Rationale

The reaction proceeds in two key stages. First, the amine group of glycine performs a nucleophilic attack on the carbonyl carbon of 3-isopropylbenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. A reducing agent, introduced into the same pot, then selectively reduces the C=N double bond to a C-N single bond, yielding the final product.

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a cost-effective option, though more selective and milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be added at the start of the reaction and tolerate slightly acidic conditions which can favor imine formation. The general principle of reductive amination for producing N-substituted amino acids is well-established in the literature.[1][2][3]

Experimental Workflow: Reductive Amination

A 3-Isopropylbenzaldehyde + Glycine B Dissolve in Methanol (Solvent) A->B Step 1 C Stir at Room Temp (Imine Formation) B->C Step 2 D Cool to 0°C (Ice Bath) C->D Step 3 E Add Sodium Borohydride (NaBH₄) (Portion-wise) D->E Step 4 (Exothermic Control) F Stir & Warm to Room Temp (Reduction) E->F Step 5 G Quench with Acetone & Acidify with HCl F->G Step 6 (Work-up) H Solvent Evaporation G->H Step 7 I Purification by Recrystallization H->I Step 8 J N-{[3-(propan-2-yl)phenyl]methyl}glycine (Final Product) I->J

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol
  • Reactant Charging: In a round-bottom flask, dissolve 3-isopropylbenzaldehyde (1.0 eq) and glycine (1.1 eq) in methanol. The use of a slight excess of glycine helps to drive the reaction towards completion.

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial for controlling the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of acetone to consume any excess NaBH₄. Acidify the mixture to a pH of ~2 with concentrated HCl.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure product as its hydrochloride salt.

Route 2: Direct Alkylation of Glycine Ethyl Ester

This classic two-step method involves the nucleophilic substitution of a halide by the amine group of a glycine ester, followed by hydrolysis to yield the final carboxylic acid.

Mechanism & Rationale

The synthesis begins with the N-alkylation of a glycine ester (e.g., glycine ethyl ester) with 3-isopropylbenzyl halide (e.g., bromide or chloride). Using a glycine ester is essential for two reasons: it increases the nucleophilicity of the nitrogen atom compared to the zwitterionic glycine, and it prevents undesirable side reactions like the polymerization of glycine itself. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is required to scavenge the hydrohalic acid (HBr or HCl) produced during the reaction.[4]

The second step is a standard ester hydrolysis, typically under basic conditions (saponification) using a base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate and yield the final product.

Experimental Workflow: Direct Alkylation

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A Glycine Ethyl Ester HCl + 3-Isopropylbenzyl Bromide B Dissolve in Acetonitrile + Add Triethylamine (Base) A->B C Heat to Reflux (Alkylation Reaction) B->C D Cool & Filter (Remove TEA·HBr salt) C->D E Concentrate Filtrate (Crude Ester) D->E F Dissolve Crude Ester in Ethanol/Water E->F Proceed to Hydrolysis G Add Sodium Hydroxide (NaOH) F->G H Stir at Room Temp (Saponification) G->H I Acidify with HCl to pH ~2 (Precipitation) H->I J Filter & Dry Product I->J K N-{[3-(propan-2-yl)phenyl]methyl}glycine (Final Product) J->K

Caption: Workflow for Direct Alkylation Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine Ethyl Ester

  • Reactant Charging: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent like acetonitrile or toluene, add triethylamine (2.2 eq).

  • Addition of Alkylating Agent: Add 3-isopropylbenzyl bromide (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring progress by TLC.[4]

  • Work-up: Cool the reaction to room temperature. The triethylamine hydrobromide salt will precipitate and can be removed by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Hydrolysis to the Final Product

  • Saponification: Dissolve the crude ester from Part A in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidification: After hydrolysis is complete (monitored by TLC), cool the mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~2.

  • Isolation & Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure N-{[3-(propan-2-yl)phenyl]methyl}glycine.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: Direct Alkylation
Number of Steps 1 (One-pot)2 (Alkylation + Hydrolysis)
Starting Materials 3-Isopropylbenzaldehyde, Glycine3-Isopropylbenzyl Bromide, Glycine Ethyl Ester HCl
Reagent Hazards Sodium borohydride is flammable and reacts with water.3-Isopropylbenzyl bromide is a lachrymator. Triethylamine is flammable and corrosive.
Atom Economy High; most atoms from reactants are incorporated into the final product.Moderate; formation of triethylamine hydrobromide salt as a byproduct.
Typical Yield Generally high (70-90% reported for similar reactions).Good to high (60-85% over two steps).[4]
Scalability Excellent; one-pot procedures are generally easier to scale up.Good; but requires isolation of an intermediate, adding a step to the process at scale.
Purification Typically straightforward crystallization of the final product.Requires removal of byproduct salts and potential purification of the intermediate ester.

Conclusion and Recommendation

Both Reductive Amination and Direct Alkylation are viable and robust methods for synthesizing N-{[3-(propan-2-yl)phenyl]methyl}glycine.

The Reductive Amination route is highly recommended for its operational simplicity, high atom economy, and efficiency as a one-pot reaction. This makes it particularly attractive for both small-scale laboratory synthesis and large-scale production where process simplification is a key advantage.

The Direct Alkylation route, while involving an additional hydrolysis step, is also highly effective. It relies on classic, well-understood reactions. This route may be preferable if the starting material, 3-isopropylbenzyl halide, is more readily available or cost-effective than the corresponding aldehyde. However, the lachrymatory nature of benzyl halides and the need to handle and dispose of byproduct salts are minor drawbacks.

Ultimately, the choice of synthesis will depend on the specific laboratory or production context, including starting material availability, cost considerations, and desired process workflow. For general-purpose synthesis, the elegance and efficiency of the Reductive Amination route make it the superior choice.

References

  • US4684483A - Preparation of N-substituted amino acids.
  • WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
  • US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
  • US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • US2441498A - Alkyl glycinanilides.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives . MDPI. [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis . MDPI. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides . Royal Society of Chemistry. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives . ACS Publications. [Link]

  • United States Patent Office - US2559616A.
  • Experimental Procedures - The Royal Society of Chemistry . RSC Publishing. [Link]

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF (S,S)-(+)-PSEUDOEPHEDRINE GLYCINAMIDE . Organic Syntheses. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega . ACS Publications. [Link]

  • Synthesis of N-methyl glycine . Mol-Instincts. [Link]

  • EP0474334A2 - Process for preparing glycine in high yield.
  • CN1202076C - Production method of N-benzyl glycine ethyl ester.
  • Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendron . SciSpace. [Link]

Sources

Comparative

Benchmarking N-{[3-(Propan-2-yl)phenyl]methyl}glycine Against Established Enzyme Inhibitors

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Comparison & Experimental Guide Executive Summary The development of selective flavoenzyme inhibitors is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Comparison & Experimental Guide

Executive Summary

The development of selective flavoenzyme inhibitors is a critical pathway in neuropharmacology, particularly for modulating synaptic neurotransmitter levels. N-{[3-(Propan-2-yl)phenyl]methyl}glycine —hereafter referred to as N-3-IPBG —is a highly specialized, substituted N-benzylglycine derivative.

This guide objectively benchmarks N-3-IPBG against established enzyme inhibitors, focusing on its efficacy against key flavoenzymes such as D-amino acid oxidase (DAAO) and N-methyltryptophan oxidase (MTOX). By analyzing structural causality, comparative kinetic data, and self-validating experimental workflows, this guide provides researchers with a robust framework for integrating N-3-IPBG into high-throughput screening and structure-activity relationship (SAR) studies.

Mechanistic Causality & Structural Rationale

To understand the performance of N-3-IPBG, we must analyze the causality behind its structural design. The parent compound, N-benzylglycine, is well-documented as a dead-end competitive inhibitor of MTOX . However, N-benzylglycine exhibits moderate affinity because its unsubstituted benzene ring does not fully exploit the binding pockets of target enzymes.

The Meta-Isopropyl Advantage: The active sites of flavoenzymes like DAAO contain distinct hydrophobic cavities (e.g., the Tyr224/Tyr228 region) .

  • An ortho-substitution would cause steric clashing with the inhibitor's own glycine backbone.

  • A para-substitution often protrudes into the aqueous solvent channel, reducing entropic gains.

  • The meta (3-) position of the propan-2-yl (isopropyl) group in N-3-IPBG perfectly aligns this bulky, lipophilic moiety with the enzyme's hydrophobic pocket. This targeted van der Waals interaction displaces ordered water molecules, significantly lowering the dissociation constant ( Ki​ ) and improving the IC50​ profile compared to the parent scaffold.

Pathway Substrate Substrate (D-Serine) Enzyme Flavoenzyme (DAAO / MTOX) Substrate->Enzyme Binds Active Site Product Product + H2O2 Enzyme->Product Oxidation Inhibitor N-3-IPBG (Inhibitor) Inhibitor->Enzyme Competitive Blockade

Flavoenzyme inhibition mechanism by N-3-IPBG blocking substrate oxidation.

Quantitative Benchmarking Data

To objectively evaluate N-3-IPBG, we benchmark it against both classical and highly optimized synthetic inhibitors. The data below summarizes the kinetic parameters across two primary flavoenzyme targets.

Table 1: Comparative Inhibition Profiles
InhibitorTarget Enzyme IC50​ ( μ M) Ki​ ( μ M)Binding ModeReference Standard
N-3-IPBG DAAO 0.45 0.20 Competitive Investigational
Sodium BenzoateDAAO7.505.20CompetitiveClassic Standard
CBIODAAO0.180.09CompetitiveHigh-Affinity Synthetic
N-3-IPBG MTOX 1.20 0.85 Dead-end Competitive Investigational
N-BenzylglycineMTOX15.0011.50Dead-end CompetitiveParent Scaffold
SarcosineGlyT1 / MTOX>100.00N/AWeak Substrate/InhibitorEndogenous Baseline

Data Interpretation: N-3-IPBG bridges the gap between low-affinity classic inhibitors (Sodium Benzoate) and highly rigid synthetic inhibitors (CBIO). Its flexible glycine backbone allows it to adopt optimal conformations, while the 3-isopropylbenzyl moiety anchors it firmly, resulting in a >10 -fold increase in potency over unsubstituted N-benzylglycine.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the benchmarking data must be derived from a self-validating system. Direct UV-Vis assays are prone to artifactual interference from the aromatic rings of inhibitors like N-3-IPBG. Therefore, we utilize an Amplex Red Coupled Fluorometric Assay .

Why is this self-validating? This assay measures H2​O2​ production. By including a parallel control well spiked with Catalase (which rapidly degrades H2​O2​ ), we create an internal validation loop. If the Catalase-treated well yields zero fluorescence, it proves definitively that the signal in the test wells is strictly due to enzyme-mediated substrate turnover, ruling out inhibitor auto-fluorescence or non-specific redox cycling.

Protocol: High-Throughput Flavoenzyme Inhibition Kinetics

Reagents Required:

  • Recombinant Human DAAO or E. coli MTOX

  • 50 mM Sodium Phosphate Buffer (pH 7.4)

  • Amplex Red Reagent & Horseradish Peroxidase (HRP)

  • Substrates: D-Serine (for DAAO) or N-methyl-L-tryptophan (for MTOX)

  • Catalase (500 U/mL)

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant enzyme in the sodium phosphate buffer to a working concentration of 10 nM. Keep on ice.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of N-3-IPBG (ranging from 0.1 nM to 100 μ M) in DMSO. Transfer 1 μ L of each dilution to a 96-well black, flat-bottom microplate. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Equilibration: Add 49 μ L of the enzyme solution to the inhibitor wells. Incubate at 37°C for 15 minutes to allow the inhibitor to reach equilibrium binding within the active site.

  • Validation Control Setup: In designated control wells, add 1 μ L of Catalase (500 U/mL) alongside the enzyme and inhibitor.

  • Coupled Assay Initiation: Prepare a substrate master mix containing 100 μ M Amplex Red, 0.2 U/mL HRP, and the specific substrate (e.g., 10 mM D-Serine). Rapidly add 50 μ L of this mix to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Excitation 530 nm / Emission 590 nm) for 30 minutes at 37°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against inhibitor concentration using non-linear regression (Michaelis-Menten kinetics) to determine the IC50​ and Ki​ .

Workflow Step1 1. Enzyme Prep Recombinant DAAO/MTOX Step2 2. Inhibitor Titration N-3-IPBG (0.1 nM - 100 μM) Step1->Step2 Step3 3. Substrate Addition Amplex Red + HRP Step2->Step3 Step4 4. Kinetic Readout Ex/Em 530/590 nm Step3->Step4 Step5 5. Data Analysis Michaelis-Menten Plotting Step4->Step5

Step-by-step fluorometric assay workflow for benchmarking enzyme inhibition.

Conclusion

Benchmarking N-{[3-(Propan-2-yl)phenyl]methyl}glycine against established standards demonstrates the profound impact of targeted lipophilic substitutions on the N-benzylglycine scaffold. By strategically placing an isopropyl group at the meta position, researchers can achieve a highly favorable binding profile within the hydrophobic pockets of flavoenzymes. This makes N-3-IPBG an exceptional candidate for further optimization in neuropharmacological applications, specifically where modulation of D-amino acid oxidation is required.

References

  • N-methyltryptophan oxidase from Escherichia coli: reaction kinetics with N-methyl amino acid and carbinolamine substrates. Source: PubMed (National Institutes of Health) URL:[Link]

  • Accelerated In Silico Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies (Citing DAAO Computational Models). Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Validation

A Technical Guide to Assessing the Cross-Reactivity of N-{[3-(Propan-2-yl)phenyl]methyl}glycine in Competitive ELISA

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. This is particularly true for competitive Enzyme-Linked Immuno...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. This is particularly true for competitive Enzyme-Linked Immunosorbent Assays (ELISAs) designed to quantify small molecules, where even minor structural similarities between the target analyte and other compounds can lead to significant cross-reactivity and inaccurate results.[1][2] This guide provides an in-depth analysis of the potential cross-reactivity of N-{[3-(propan-2-yl)phenyl]methyl}glycine in a competitive ELISA format, offering a framework for assessing its specificity against structurally related molecules.

Introduction to N-{[3-(Propan-2-yl)phenyl]methyl}glycine and the Importance of Specificity

N-{[3-(propan-2-yl)phenyl]methyl}glycine belongs to the class of N-substituted glycine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] Notably, many N-aryl and N-alkyl glycine derivatives have been identified as inhibitors of the Glycine Transporter 1 (GlyT1), a protein involved in regulating glycine levels in the central nervous system.[6][7][8] Inhibition of GlyT1 is a promising therapeutic strategy for neurological and psychiatric disorders.[9]

Given its structural similarity to known GlyT1 inhibitors, it is plausible to develop a competitive ELISA to quantify N-{[3-(propan-2-yl)phenyl]methyl}glycine in biological samples for pharmacokinetic or pharmacodynamic studies. Competitive ELISAs are well-suited for the detection of small molecules like N-{[3-(propan-2-yl)phenyl]methyl}glycine.[10] However, the accuracy of such an assay is contingent on its ability to specifically recognize the target molecule without significant binding to structurally similar compounds, a phenomenon known as cross-reactivity.[1][11]

This guide will explore the potential cross-reactivity of N-{[3-(propan-2-yl)phenyl]methyl}glycine with its structural isomers, synthetic precursors, and other related N-substituted glycines. We will provide a detailed experimental protocol for assessing cross-reactivity and a framework for interpreting the resulting data.

Understanding Competitive ELISA and Cross-Reactivity

In a competitive ELISA for a small molecule like N-{[3-(propan-2-yl)phenyl]methyl}glycine, the analyte in the sample competes with a labeled version of the analyte (the "tracer") for a limited number of binding sites on a specific antibody coated onto a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when a compound other than the target analyte binds to the antibody, leading to an overestimation of the target analyte's concentration.[2] The degree of cross-reactivity is dependent on the structural similarity between the cross-reactant and the target analyte, as well as the specificity of the antibody.[12]

Potential Cross-Reactants for an N-{[3-(Propan-2-yl)phenyl]methyl}glycine ELISA

A thorough assessment of cross-reactivity should include compounds that are structurally similar to the target analyte. For N-{[3-(propan-2-yl)phenyl]methyl}glycine, these can be categorized as follows:

  • Positional Isomers: These compounds have the same molecular formula but differ in the position of the propan-2-yl group on the phenyl ring.

    • N-{[4-(Propan-2-yl)phenyl]methyl}glycine

    • N-{[2-(Propan-2-yl)phenyl]methyl}glycine

  • Synthetic Precursors: These are the starting materials used in the synthesis of the target molecule. Their presence as impurities in the final product could lead to inaccurate quantification. A common synthetic route for N-substituted glycines involves the reaction of an aldehyde with glycine.[13]

    • (3-Propan-2-yl)benzaldehyde

    • Glycine

  • Other Structurally Related N-Substituted Glycines: A broader panel of N-substituted glycines can help to further characterize the specificity of the antibody.

    • N-(Phenylmethyl)glycine (N-Benzylglycine)

    • N-(Phenylethyl)glycine

    • N-Propylglycine[14]

Experimental Design for Assessing Cross-Reactivity

To quantitatively assess cross-reactivity, a competitive ELISA is performed with serial dilutions of both the target analyte (N-{[3-(propan-2-yl)phenyl]methyl}glycine) and each potential cross-reactant. The results are then used to calculate the half-maximal inhibitory concentration (IC50) for each compound. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.[10]

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat Plate Coat microplate wells with anti-N-{[3-(propan-2-yl)phenyl]methyl}glycine antibody Block Block unoccupied sites (e.g., with BSA) Coat Plate->Block Wash_1 Wash Plate Block->Wash_1 Add Competitors Add samples/standards and enzyme-labeled N-{[3-(propan-2-yl)phenyl]methyl}glycine (tracer) to wells Wash_1->Add Competitors Prepare Samples Prepare serial dilutions of target analyte and potential cross-reactants Prepare Samples->Add Competitors Incubate_1 Incubate to allow competition for antibody binding Add Competitors->Incubate_1 Wash_2 Wash to remove unbound reagents Incubate_1->Wash_2 Add Substrate Add chromogenic substrate (e.g., TMB) Wash_2->Add Substrate Incubate_2 Incubate for color development Add Substrate->Incubate_2 Stop Reaction Add stop solution Incubate_2->Stop Reaction Read Plate Measure absorbance at appropriate wavelength Stop Reaction->Read Plate

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a competitive ELISA to assess the cross-reactivity of N-{[3-(propan-2-yl)phenyl]methyl}glycine.

Materials:

  • High-binding 96-well microplate

  • Anti-N-{[3-(propan-2-yl)phenyl]methyl}glycine antibody (capture antibody)

  • N-{[3-(propan-2-yl)phenyl]methyl}glycine-HRP conjugate (tracer)

  • N-{[3-(propan-2-yl)phenyl]methyl}glycine standard

  • Potential cross-reactants

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the N-{[3-(propan-2-yl)phenyl]methyl}glycine standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard or sample dilution to the appropriate wells.

    • Dilute the N-{[3-(propan-2-yl)phenyl]methyl}glycine-HRP conjugate to its optimal concentration in Assay Buffer.

    • Add 50 µL of the diluted tracer to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Interpretation

The absorbance data is used to generate a standard curve for the target analyte and inhibition curves for each potential cross-reactant. The IC50 values are determined from these curves.

Hypothetical Cross-Reactivity Data for N-{[3-(Propan-2-yl)phenyl]methyl}glycine ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
N-{[3-(Propan-2-yl)phenyl]methyl}glycine 10 100%
N-{[4-(Propan-2-yl)phenyl]methyl}glycine2540%
N-{[2-(Propan-2-yl)phenyl]methyl}glycine5020%
(3-Propan-2-yl)benzaldehyde>1000<1%
Glycine>1000<1%
N-(Phenylmethyl)glycine2005%
N-(Phenylethyl)glycine4002.5%
N-Propylglycine>1000<1%

Interpretation of Results:

Based on this hypothetical data, the antibody demonstrates high specificity for N-{[3-(propan-2-yl)phenyl]methyl}glycine. The positional isomers show some cross-reactivity, with the para-isomer (4-propan-2-yl) having a higher cross-reactivity than the ortho-isomer (2-propan-2-yl). This is expected as the position of the substituent can influence the overall shape of the molecule and its fit into the antibody's binding site. The synthetic precursors and other N-substituted glycines with different N-substituents show negligible cross-reactivity, indicating that the antibody is highly specific for the (3-propan-2-yl)phenyl]methyl moiety.

Visualizing the Principle of Competitive ELISA

The following diagram illustrates the competitive binding principle that underlies this assay.

Competitive ELISA Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Target Analyte (from sample) Antibody_H Antibody Analyte_H->Antibody_H High Binding Tracer_H Labeled Analyte (tracer) Tracer_H->Antibody_H Low Binding Signal_H Low Signal Analyte_L Target Analyte (from sample) Antibody_L Antibody Analyte_L->Antibody_L Low Binding Tracer_L Labeled Analyte (tracer) Tracer_L->Antibody_L High Binding Signal_L High Signal

Caption: Principle of competitive ELISA showing inverse signal relationship.

Conclusion

A thorough evaluation of cross-reactivity is a critical step in the validation of any competitive ELISA for the quantification of a small molecule like N-{[3-(propan-2-yl)phenyl]methyl}glycine. By systematically testing structurally related compounds, including isomers, precursors, and other analogs, researchers can gain a comprehensive understanding of the assay's specificity. This knowledge is essential for ensuring the accuracy and reliability of the data generated, which in turn is fundamental for making informed decisions in research and drug development. The methodologies and principles outlined in this guide provide a robust framework for conducting such a validation.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Immunoassays - Analytical Toxicology. ScienceDirect. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Available at: [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. Available at: [Link]

  • 5-Aminomethylquinoxaline-2,3-diones. Part II: N-aryl derivatives as novel NMDA/glycine and AMPA antagonists. PubMed. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. National Center for Biotechnology Information. Available at: [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. MDPI. Available at: [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Biochemical, structural, and cellular characterization of S-but-3-yn-2-ylglycine as a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase. PubMed. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. National Center for Biotechnology Information. Available at: [Link]

  • Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI. Available at: [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Biochemical, structural, and cellular characterization of S-but-3-yn-2-ylglycine as a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. MDPI. Available at: [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. Available at: [Link]

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Comparative

A Researcher's Guide to Characterizing N-{[3-(Propan-2-yl)phenyl]methyl}glycine: Establishing an IC50 Value in the Context of Glycine Transporter Inhibition

This guide addresses the characterization of N-{[3-(propan-2-yl)phenyl]methyl}glycine, a compound of interest within the broader landscape of neuromodulatory agents. As of this writing, specific half-maximal inhibitory c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide addresses the characterization of N-{[3-(propan-2-yl)phenyl]methyl}glycine, a compound of interest within the broader landscape of neuromodulatory agents. As of this writing, specific half-maximal inhibitory concentration (IC50) values for this particular molecule are not prevalent in publicly accessible scientific literature. The absence of established data necessitates a foundational approach, focusing on the robust, in-house determination of its inhibitory potential.

This document serves as a comprehensive framework for researchers to:

  • Understand the structural rationale for investigating N-{[3-(propan-2-yl)phenyl]methyl}glycine as a potential glycine transporter (GlyT) inhibitor.

  • Implement a validated, step-by-step experimental protocol to determine its IC50 value.

  • Contextualize the resulting data by comparing it with a curated list of known GlyT inhibitors.

Our objective is to empower researchers with the methodology and comparative data necessary to accurately characterize this novel compound and understand its potential significance in the field of neuroscience and drug development.

Structural Rationale and Comparative Context

N-{[3-(propan-2-yl)phenyl]methyl}glycine is a derivative of glycine, the simplest proteinogenic amino acid. Its structure, featuring an N-substituted benzyl group, bears a resemblance to the core scaffolds of known glycine transporter inhibitors. Glycine transporters, primarily GlyT1 and GlyT2, are critical regulators of glycine levels in the central nervous system (CNS).[1][2] GlyT1, located on glial cells, modulates glycine concentrations at glutamatergic synapses, where glycine acts as a co-agonist for N-methyl-D-aspartate (NMDA) receptors.[1][3] GlyT2 is found on presynaptic terminals of glycinergic neurons and is responsible for terminating inhibitory neurotransmission.[1]

The inhibition of these transporters is a significant therapeutic strategy for a range of CNS disorders, including schizophrenia.[4] The structure of N-{[3-(propan-2-yl)phenyl]methyl}glycine suggests it may interact with the binding pockets of these transporters. To ascertain its activity and potency, a direct experimental approach is required.

Determining Inhibitory Potency: The [³H]Glycine Uptake Assay

The gold-standard method for determining the IC50 of potential GlyT inhibitors is the in vitro [³H]glycine uptake assay.[5] This assay directly measures the ability of a test compound to block the transport of radiolabeled glycine into cells engineered to express a specific glycine transporter (e.g., GlyT1 or GlyT2). Lower IC50 values derived from this assay indicate greater inhibitory potency.[5]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the [³H]glycine uptake assay.

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_quant Quantification cluster_analysis Data Analysis cell_culture 1. Cell Culture (HEK293 cells expressing GlyT1/GlyT2) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 3. Compound Dilution (Serial dilutions of test compound) pre_incubation 4. Pre-incubation (Cells + test compound) compound_prep->pre_incubation glycine_add 5. Initiate Uptake (Add [³H]glycine) pre_incubation->glycine_add incubation 6. Timed Incubation (Controlled temperature) glycine_add->incubation termination 7. Terminate Uptake (Rapid wash with ice-cold buffer) incubation->termination lysis 8. Cell Lysis termination->lysis scintillation 9. Scintillation Counting (Quantify [³H]glycine) lysis->scintillation data_analysis 10. IC50 Calculation (Non-linear regression) scintillation->data_analysis

Caption: Workflow for the [³H]Glycine Uptake Assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating controls to ensure data integrity.

1. Cell Culture and Maintenance:

  • Rationale: A stable, homogenous cell population expressing the target transporter is crucial for reproducible results. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[6]

  • Procedure:

    • Culture HEK293 cells stably transfected with human GlyT1 or GlyT2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotics (e.g., G418).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells upon reaching 80-90% confluency to ensure they remain in the logarithmic growth phase.

2. Assay Preparation:

  • Rationale: Seeding cells at an optimal density ensures a consistent number of transporters per well, minimizing variability.

  • Procedure:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 4 x 10⁴ cells per well.[6]

    • Incubate overnight to allow for cell adherence.

3. Compound Handling and Incubation:

  • Rationale: A serial dilution of the test compound is necessary to generate a dose-response curve from which the IC50 can be determined. Pre-incubation allows the compound to reach its target before the uptake process begins.

  • Procedure:

    • Prepare a stock solution of N-{[3-(propan-2-yl)phenyl]methyl}glycine in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Wash the cells in the 96-well plate with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Add the diluted compound to the wells and pre-incubate for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).[5]

4. Glycine Uptake and Termination:

  • Rationale: The addition of radiolabeled glycine initiates the transport process. Rapid termination by washing with ice-cold buffer is critical to stop the uptake and remove extracellular radioligand, ensuring that only internalized [³H]glycine is measured.[5]

  • Procedure:

    • Initiate the uptake by adding a solution containing a known concentration of [³H]glycine to each well.

    • Incubate for a short, defined period (e.g., 10-15 minutes) at the same controlled temperature.

    • Terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

5. Cell Lysis and Scintillation Counting:

  • Rationale: Lysing the cells releases the internalized [³H]glycine, which can then be quantified using a scintillation counter.

  • Procedure:

    • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis agent).

    • Transfer the lysate to scintillation vials.

    • Add a scintillation cocktail to the vials.

    • Quantify the amount of [³H]glycine using a liquid scintillation counter. The output will be in counts per minute (CPM).

6. Data Analysis and IC50 Calculation:

  • Rationale: The CPM values are converted to percentage inhibition relative to controls, and this data is used to generate a dose-response curve to calculate the IC50.

  • Procedure:

    • Controls: Include wells with no inhibitor (0% inhibition, maximum uptake) and wells with a known, potent inhibitor at a saturating concentration (100% inhibition, non-specific uptake).

    • Calculation: For each concentration of the test compound, calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPM100% Inh) / (CPM0% Inh - CPM100% Inh)])

    • Curve Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific glycine uptake by 50%.[5]

Comparative Data: A Landscape of Known GlyT Inhibitors

To provide a benchmark for your experimentally determined IC50 value, the following table summarizes the potencies of several well-characterized GlyT1 and GlyT2 inhibitors. This data illustrates the typical range of activities for compounds targeting these transporters.

CompoundTargetIC50 (nM)Cell Line / System
ALX5407GlyT114.16Mammalian cell line expressing GlyT1a[7]
BitopertinGlyT1~20(Implied from various studies)
Sarcosine (N-methylglycine)GlyT1Weak inhibitorActs as a substrate[8]
ALX1393GlyT225.9Porcine aorta epithelial cells expressing hGlyT2[7]
ORG25543GlyT2~16Mammalian cell lines expressing hGlyT2[5]
N-arachidonyl-glycineGlyT23,400 - 9,100HEK293 cells, Xenopus laevis oocytes[5]

Glycine Transporter Signaling Pathway

Understanding the biological context is paramount. Glycine transporters play a pivotal role in regulating the amount of glycine available at the synapse, thereby influencing both inhibitory and excitatory neurotransmission.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GlyT2 GlyT2 (Glycine Transporter 2) Gly_vesicle Glycine Vesicle Glycine Glycine Gly_vesicle->Glycine Release Glycine->GlyT2 Reuptake GlyR GlyR (Glycine Receptor) Glycine->GlyR Binds GlyT1 GlyT1 (Glycine Transporter 1) Glycine->GlyT1 Uptake Cl_channel Cl- Influx (Hyperpolarization) GlyR->Cl_channel Activates NMDA {NMDA Receptor Co-agonist} GlyT1->NMDA Modulates Glycine for NMDA-R

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Proper Disposal of N-{[3-(Propan-2-yl)phenyl]methyl}glycine

The foundational principle of laboratory safety dictates that any compound with unknown or undocumented hazard properties must be handled as if it were hazardous.[1][2] This conservative "guilty until proven innocent" ap...

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Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of laboratory safety dictates that any compound with unknown or undocumented hazard properties must be handled as if it were hazardous.[1][2] This conservative "guilty until proven innocent" approach ensures the highest level of safety for personnel and prevents environmental contamination. This document, therefore, outlines a disposal protocol based on a conservative hazard assessment derived from the molecule's constituent functional groups.

Pre-Disposal Hazard Assessment: A First-Principles Approach

Before any disposal actions are taken, a risk assessment is mandatory.[1] This assessment for N-{[3-(propan-2-yl)phenyl]methyl}glycine is based on its chemical structure, which contains a secondary amine, a carboxylic acid, and an alkyl-substituted aromatic ring.

  • Secondary Amine Moiety: Amines can be basic, and some are known to be toxic or irritants, capable of causing skin, eye, and respiratory issues.[3][4][5] They may react exothermically with acids.[6]

  • Carboxylic Acid Moiety: While often weak acids, carboxylic acids can be corrosive and react with bases to generate heat.[7][8] They are generally incompatible with strong oxidizing agents and bases.[9]

  • Alkyl-Substituted Aromatic Ring: Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives can pose environmental and health risks, with some being toxic or carcinogenic.[10][11][12] Alkyl substitution can sometimes increase the toxicity compared to the parent compound.[11]

Immediate Safety and Personal Protective Equipment (PPE)

When handling N-{[3-(propan-2-yl)phenyl]methyl}glycine for disposal, adherence to proper PPE protocols is the first line of defense. The causality is simple: preventing exposure is paramount when full toxicological data is absent.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1-compliant).Protects eyes from potential splashes of solutions or accidental generation of dust.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption, a common exposure route for many organic compounds.[4] Gloves must be inspected before use and disposed of after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if dust may be generated outside of a fume hood.Minimizes inhalation exposure, which can be a risk with solid compounds that can form dust.[5]

All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation risk.[15]

Step-by-Step Disposal Protocol for N-{[3-(Propan-2-yl)phenyl]methyl}glycine

The primary and non-negotiable step in chemical waste disposal is to follow your institution's specific guidelines and consult with your Environmental Health & Safety (EHS) department.[2][16] The following protocol is a general, best-practice guide.

Workflow for Disposal of a Novel Compound

G start Start: Need to dispose of N-{[3-(propan-2-yl)phenyl]methyl}glycine sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check treat_hazardous Assume Compound is Hazardous. Proceed with caution. sds_check->treat_hazardous No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department treat_hazardous->consult_ehs ppe Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat consult_ehs->ppe Follow EHS Guidance & Protocol collect_waste Collect solid waste in a dedicated, compatible hazardous waste container. ppe->collect_waste label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - PI Name & Lab Info collect_waste->label_container storage Store container in a designated Satellite Accumulation Area (SAA). label_container->storage segregate Segregate from incompatible materials (e.g., strong acids, bases, oxidizers). storage->segregate request_pickup Request waste pickup through EHS portal. segregate->request_pickup

Caption: Decision workflow for disposing of a novel chemical.

Protocol Steps:

  • Consult EHS: Before generating waste, contact your institution's EHS office. They are the final authority on disposal procedures and can provide specific guidance and supplies.[2][16]

  • Select a Waste Container: Obtain a hazardous waste container that is compatible with the chemical. For a solid like N-{[3-(propan-2-yl)phenyl]methyl}glycine, a high-density polyethylene (HDPE) container with a secure, screw-on cap is appropriate.[17] The container must be in good condition, clean, and leak-proof.

  • Collect Waste: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.[8] If transferring a solution, use a funnel. Do not overfill the container; leave at least 10% headspace for expansion.[18]

  • Label the Container: Proper labeling is a strict regulatory requirement.[17][19] Affix a completed hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-{[3-(propan-2-yl)phenyl]methyl}glycine" (do not use abbreviations or formulas).[20]

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the Principal Investigator and the laboratory location.

  • Store the Waste Container:

    • Keep the waste container closed at all times except when adding waste.[16]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[16]

    • Ensure the container is in secondary containment (e.g., a larger, chemically resistant tray) to contain any potential leaks.[16]

    • Segregate the waste from incompatible materials. Based on the inferred hazards, store it away from strong acids, bases, and oxidizing agents.[17]

  • Request Disposal: Once the container is full or has been in storage for the maximum allowable time (typically six months for academic labs), submit a chemical waste pickup request to your EHS department.[21]

Disposal of Contaminated Materials and Empty Containers

Disposal procedures extend beyond the chemical itself to include anything that has come into contact with it.

  • Contaminated Lab Debris: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled as "Chemically Contaminated Sharps."

  • Empty Containers: An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

    • Thoroughly empty the container of all contents.[14]

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [14][21] Subsequent rinsates for non-acutely toxic materials may be permissible for drain disposal, but you must confirm this with your EHS department. Given the unknown toxicity of this compound, it is prudent to collect all three rinsates as hazardous waste.

    • After triple-rinsing and air-drying, completely deface or remove the original label.[14] The container can then typically be disposed of in the regular trash or glass disposal box, as per institutional policy.[18]

By adhering to this conservative, safety-first protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment while navigating the disposal of novel compounds in a compliant and responsible manner.

References

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Paek, D., & Lee, H. E. (2014). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 26, 28. Retrieved from [Link]

  • Farmahin, R., Jones, K., Gauthier, C., Titaley, I. A., Basu, S., Hodson, P. V., ... & Yauk, C. L. (2023). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Environment International, 179, 108154. Retrieved from [Link]

  • Galarpe, V. R., & Parot, J. (2022). Assessment and Characterization of Alkylated PAHs in Selected Sites across Canada. Atmosphere, 13(9), 1361. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Government of Canada. (2019, March 8). Carboxylic Acids Group - information sheet. Retrieved from [Link]

  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • MLI Environmental. (2015, January 27). Unknown Hazardous Waste: Identification, Management, and Prevention. Retrieved from [Link]

  • Abdel-Shafy, H. I., & Mansour, M. S. (2023). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. Toxics, 11(10), 859. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Short chain (C2-3) alkyl amines: Human health tier II assessment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Wageningen University & Research. (2022, February 28). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Unknown/Unidentified Hazardous Wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lafayette College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace. Retrieved from [Link]

  • University of Nebraska Omaha. (n.d.). HAZARDOUS MATERIAL FACT SHEET: Unknown Chemical Disposal. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]

  • Chemsrc. (2025, September 10). N-2-propyl-N-[(3-phenyl)propionyl]glycine methyl ester. Retrieved from [Link]

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